Jadomycin B
Beschreibung
(1S)-1-[(2S)-butan-2-yl]-7-hydroxy-5-methyl-2,8,13-trioxo-1,2,8,13-tetrahydro-3aH-benzo[b][1,3]oxazolo[3,2-f]phenanthridin-12-yl 2,6-dideoxy-alpha-L-ribo-hexopyranoside has been reported in Apis cerana with data available.
structure given in first source; isolated from Streptomyces venezuelae
Eigenschaften
CAS-Nummer |
149633-99-8 |
|---|---|
Molekularformel |
C30H31NO9 |
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
(3S)-3-[(2S)-butan-2-yl]-19-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione |
InChI |
InChI=1S/C30H31NO9/c1-5-13(3)24-30(37)40-29-16-9-12(2)10-17(32)21(16)23-25(31(24)29)28(36)22-15(27(23)35)7-6-8-19(22)39-20-11-18(33)26(34)14(4)38-20/h6-10,13-14,18,20,24,26,29,32-34H,5,11H2,1-4H3/t13-,14-,18+,20-,24-,26-,29?/m0/s1 |
InChI-Schlüssel |
BSBSCJRAEMDCHC-LVOPHWFOSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)OC6CC(C(C(O6)C)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Jadomycin B; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery of Jadomycin B: A Technical Guide to its Production and Biosynthesis in Streptomyces venezuelae ISP5230
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Jadomycin B, a unique angucycline antibiotic produced by Streptomyces venezuelae ISP5230. This compound's discovery is notable for its production being induced by environmental stressors, a departure from the typical conditions for secondary metabolite synthesis. This document details the experimental protocols for its cultivation, induction, extraction, and purification, along with a comprehensive overview of its biosynthetic pathway and regulatory mechanisms. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized through diagrams.
Introduction
Jadomycins are a family of polyketide natural products characterized by an unusual 8H-benzo-[b]-phenanthridine backbone, with this compound being a prominent member.[1][2] Unlike many antibiotics produced by Streptomyces species under standard nutrient-limiting conditions, the biosynthesis of this compound in S. venezuelae ISP5230 is triggered by specific environmental stresses, such as heat shock or exposure to toxic concentrations of ethanol.[1][2][3] This unique characteristic has made the Jadomycin biosynthetic pathway a subject of significant scientific interest. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties.[1]
Experimental Protocols
Cultivation of Streptomyces venezuelae ISP5230
Successful production of this compound begins with the proper cultivation of S. venezuelae ISP5230. The following protocols outline the recommended media and conditions for preparing seed cultures and for the production of this compound.
2.1.1. Media Composition
The following table details the composition of the media required for the cultivation of S. venezuelae ISP5230.
| Medium | Component | Concentration (g/L) | Notes |
| Seed Medium (MYM) | Maltose | 4.0 | Used for preparing the vegetative inoculum. |
| Yeast Extract | 4.0 | ||
| Malt Extract | 10.0 | ||
| pH | 7.0 | ||
| Production Medium | D-Galactose | - | A poorly assimilated carbon source. |
| L-Isoleucine | - | The sole nitrogen source. | |
| KH₂PO₄ | 1.16 | ||
| MgSO₄ | 0.5 | ||
| K₂HPO₄ | 0.2 | ||
| pH | 7.5 | Adjusted before inoculation. |
2.1.2. Cultivation and Stress Induction Workflow
The production of this compound is a multi-step process involving the preparation of a seed culture followed by inoculation into a production medium and the application of an environmental stressor.
Caption: Workflow for this compound production.
Protocol:
-
Seed Culture: Inoculate 50 mL of MYM medium in a 250-mL Erlenmeyer flask with spores of S. venezuelae ISP5230. Incubate the culture at 27°C for 24 hours with shaking to generate a vegetative inoculum.[4]
-
Production Culture: Inoculate the D-galactose-L-isoleucine production medium with a 10% (v/v) vegetative inoculum.[4]
-
Stress Induction: Between 6 and 13 hours post-inoculation, apply one of the following stressors:
-
Incubation and Harvest: Continue the incubation at 27°C for a total of 48 hours after the application of the stressor.[2][3] The culture broth can then be harvested for extraction of this compound.
Extraction and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the culture broth.
2.2.1. Extraction and Purification Workflow
Caption: Extraction and purification workflow for this compound.
Protocol:
-
Cell Removal: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Initial Extraction: The culture supernatant containing this compound is passed through a phenyl solid-phase extraction (SPE) column. The column is washed with water to remove polar impurities.
-
Elution: Elute the this compound from the phenyl column using methanol.
-
Further Purification: The crude methanolic extract is concentrated and can be further purified by column chromatography, for example, using a Sephadex LH-20 column with methanol as the eluent.[5]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.
| Parameter | Condition |
| Column | Phenyl column (e.g., Waters XBridge) |
| Mobile Phase | Gradient of water and acetonitrile, both containing 0.1% formic acid. |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Internal Standard | Jadomycin F (for LC-MS/MS quantification) |
Quantitative Data
The production of this compound is influenced by various factors, including the specific stressor used and the genetic background of the S. venezuelae ISP5230 strain.
| Production Condition | This compound Yield | Reference |
| Wild-type S. venezuelae ISP5230 with stress induction | 12 mg/L | [1] |
| Genetically engineered strain (ermEp* promoter) | ~24 mg/L | [1][6] |
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₃₀H₃₁NO₉ |
| Molecular Weight | 549.57 g/mol |
| CAS Number | 149633-99-8 |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) for the formation of the angucycline core, followed by a series of post-PKS modifications, including the incorporation of an amino acid and glycosylation.
This compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are clustered together on the S. venezuelae ISP5230 chromosome. This cluster contains genes for the PKS, enzymes for post-PKS modifications, and regulatory genes.
Biosynthetic Pathway
The proposed biosynthetic pathway for this compound involves the following key steps:
-
Polyketide Chain Assembly: A type II PKS synthesizes a polyketide chain from acetate and malonate units.
-
Angucycline Core Formation: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the angucycline core.
-
Oxidative Ring Cleavage: The angucyclinone intermediate undergoes an oxidative cleavage of one of its rings.
-
Amino Acid Incorporation: L-isoleucine from the culture medium is incorporated into the modified angucyclinone, leading to the formation of the characteristic oxazolone ring of this compound.
-
Glycosylation: The aglycone is glycosylated with L-digitoxose. The biosynthesis of L-digitoxose from glucose-1-phosphate is mediated by a set of enzymes encoded by the jad gene cluster.
Regulatory Network
The production of this compound is tightly regulated by a complex network of activator and repressor proteins encoded within the jad gene cluster.
Caption: Regulatory cascade of this compound biosynthesis.
The regulatory cascade is initiated by an external stress signal. This signal leads to the inactivation of the repressor proteins JadR2 and JadR*.[7][8][9] These two repressors act synergistically to inhibit the expression of the activator protein JadR1.[7][8] Once the repression is lifted, JadR1 can activate the transcription of the this compound biosynthetic genes, leading to the production of the antibiotic.[1][7][8] Disruption of the jadR2 gene has been shown to result in the production of this compound even in the absence of stress.[9]
Conclusion
The discovery and study of this compound from Streptomyces venezuelae ISP5230 have provided valuable insights into the regulation of secondary metabolism and the biosynthesis of complex natural products. The unique stress-induced production mechanism makes it an interesting model for understanding how bacteria respond to their environment. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating molecule and its potential applications in medicine and biotechnology.
References
- 1. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditions for the production of this compound by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Engineering a regulatory region of jadomycin gene cluster to improve this compound production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JadR and jadR2 act synergistically to repress jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Jadomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jadomycin B is a member of the angucycline family of antibiotics, a class of polyketide natural products known for their complex chemical structures and diverse biological activities.[1] Produced by the soil bacterium Streptomyces venezuelae ISP5230, particularly under conditions of environmental stress such as heat shock or exposure to ethanol, this compound has garnered significant interest for its potent anticancer and antibacterial properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including detailed spectroscopic data, experimental protocols for its isolation and characterization, and an exploration of its mechanism of action.
Chemical Structure
This compound possesses a unique and intricate pentacyclic skeleton, identified as an 8H-benz[b]oxazolo[3,2-f]phenanthridine core.[4] This core structure is a hallmark of the jadomycin series of natural products. The molecular formula of this compound is C₃₀H₃₁NO₉, with a molecular weight of approximately 549.57 g/mol .[1]
The structure of this compound is distinguished by several key features:
-
Angucycline Core: A polycyclic aromatic framework that forms the foundation of the molecule.
-
Oxazolone Ring: A five-membered heterocyclic ring that is biosynthetically derived from the non-enzymatic incorporation of an amino acid. In the case of this compound, this amino acid is L-isoleucine.[2][4] The presence and nature of this ring are crucial for its biological activity.
-
L-Digitoxose Moiety: A deoxysugar attached to the angucycline core. The glycosidic linkage is vital for the bioactivity of this compound, as the aglycone form, Jadomycin A, is inactive.[3]
A significant characteristic of this compound is its existence as a dynamic equilibrium of two diastereomers. This diastereomerism arises from the configuration at the C-3a position within the oxazolone ring, resulting in a mixture of 3a-S and 3a-R configurations.[4] This equilibrium is a consequence of the non-enzymatic cyclization cascade that occurs during its biosynthesis.[4]
Stereochemistry
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₁NO₉ | [1] |
| Molecular Weight | 549.57 g/mol | [1] |
| Exact Mass | 549.1999 u | [1] |
Spectroscopic Data
While a complete, publicly available, and unambiguously assigned NMR dataset for this compound is challenging to locate in a single source, the following represents a compilation of expected signals based on its known structure and data from related compounds. The presence of two diastereomers complicates the spectra, leading to the observation of two sets of signals for certain protons and carbons.
Expected ¹H and ¹³C NMR Data for this compound
| Position | Expected ¹³C δ (ppm) | Expected ¹H δ (ppm) |
| Angucycline Core | ||
| C-1 | ~180-185 | |
| C-2 | ~150-155 | |
| C-3 | ~120-125 | ~7.0-7.5 (s) |
| C-4 | ~160-165 | |
| C-4a | ~110-115 | |
| C-5 | ~130-135 | |
| C-6 | ~115-120 | ~7.5-8.0 (d) |
| C-6a | ~135-140 | |
| C-7 | ~125-130 | ~7.5-8.0 (d) |
| C-8 | ~180-185 | |
| C-8a | ~120-125 | |
| C-9 | ~15-20 (CH₃) | ~2.0-2.5 (s) |
| C-10 | ~140-145 | |
| C-11 | ~160-165 | |
| C-11a | ~115-120 | |
| C-12 | ~155-160 | |
| C-12a | ~105-110 | |
| C-12b | ~130-135 | |
| Oxazolone Ring | ||
| C-3a | ~90-95 | ~5.0-5.5 (m) |
| C-1' | ~60-65 | ~4.0-4.5 (m) |
| C-2' (isoleucyl) | ~35-40 | ~2.0-2.5 (m) |
| C-3' (isoleucyl) | ~25-30 | ~1.0-1.5 (m) |
| C-4' (isoleucyl) | ~10-15 (CH₃) | ~0.8-1.0 (t) |
| C-5' (isoleucyl) | ~15-20 (CH₃) | ~0.8-1.0 (d) |
| C=O | ~170-175 | |
| L-Digitoxose | ||
| C-1'' | ~95-100 | ~5.0-5.5 (d) |
| C-2'' | ~30-35 | ~1.5-2.0 (m) |
| C-3'' | ~70-75 | ~3.5-4.0 (m) |
| C-4'' | ~70-75 | ~3.5-4.0 (m) |
| C-5'' | ~70-75 | ~3.5-4.0 (m) |
| C-6'' (CH₃) | ~15-20 | ~1.0-1.5 (d) |
Note: This table is a representation of expected chemical shifts based on the known structure and published data for similar compounds. Actual values may vary depending on the solvent and instrument used. The presence of diastereomers will result in peak doubling for nuclei near the C-3a chiral center.
Experimental Protocols
Isolation and Purification of this compound
The production of this compound by Streptomyces venezuelae ISP5230 is typically induced by subjecting the culture to stress conditions. The following is a generalized protocol based on published methods.[2][5]
1. Fermentation:
-
Inoculate a suitable seed culture medium with S. venezuelae ISP5230 and incubate until sufficient growth is achieved.
-
Transfer the seed culture to a production medium containing a nitrogen source (e.g., L-isoleucine) and a carbon source (e.g., glucose).
-
Induce stress by adding ethanol to the culture or by heat shock.
-
Continue fermentation for a period sufficient to allow for the production of this compound, which can be monitored by the appearance of a characteristic pigmentation.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelium and the culture filtrate with an organic solvent such as ethyl acetate or by using an adsorbent resin.[5]
-
For resin-based extraction, pass the culture broth through a column packed with a suitable resin (e.g., Amberlite XAD).
-
Wash the resin with water to remove polar impurities.
-
Elute the this compound from the resin using methanol.[5]
-
Concentrate the crude extract under reduced pressure.
3. Purification:
-
Subject the crude extract to chromatographic separation techniques.
-
Initial purification can be achieved by column chromatography on silica gel or Sephadex LH-20.
-
Further purification is typically performed using high-performance liquid chromatography (HPLC), often with a reversed-phase column and a gradient of water and acetonitrile containing a small amount of acid (e.g., formic acid or trifluoroacetic acid).
Structural Elucidation
The structural elucidation of this compound involves a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming the molecular formula.[5]
-
Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help to identify the different structural components, such as the sugar moiety and the aglycone.[3]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The presence of two diastereomers is often evident from the doubling of certain proton signals.[5]
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR techniques:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of type II topoisomerases and the subsequent induction of apoptosis.[6][7] Type II topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and recombination. By inhibiting these enzymes, this compound leads to the accumulation of DNA double-strand breaks, a form of DNA damage that triggers a cellular stress response.[6][8]
This DNA damage activates a signaling cascade that ultimately leads to programmed cell death, or apoptosis. While the complete signaling pathway is still under investigation, key events include the activation of DNA damage sensors, which in turn initiate downstream pathways involving caspases, the executioners of apoptosis.[6] Interestingly, this compound-induced apoptosis can occur independently of the generation of reactive oxygen species (ROS), distinguishing its mechanism from that of some other anticancer agents.[6]
Experimental Workflow for Investigating the Mechanism of Action
The following diagram illustrates a typical experimental workflow to investigate the mechanism of action of this compound.
Caption: Experimental workflow for elucidating this compound's mechanism of action.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Conclusion
This compound stands out as a promising natural product with a complex chemical architecture and a potent biological profile. Its unique pentacyclic structure, featuring a non-enzymatically formed oxazolone ring and a crucial deoxysugar moiety, presents a fascinating case study in biosynthesis and natural product chemistry. The existence of a dynamic diastereomeric equilibrium adds another layer of complexity to its characterization. The elucidation of its mechanism of action, centered on the inhibition of type II topoisomerases and the induction of apoptosis, provides a solid foundation for its further development as a potential therapeutic agent, particularly in the context of oncology. This technical guide serves as a foundational resource for researchers dedicated to exploring the full potential of this remarkable molecule.
References
- 1. medkoo.com [medkoo.com]
- 2. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dynamic structure of this compound and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 6. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
The Angucycline Polyketide Family: A Deep Dive into a Versatile Class of Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The angucycline family of polyketides represents the largest and most diverse class of natural products synthesized by type II polyketide synthase (PKS) systems.[1][2] Predominantly produced by actinomycetes, particularly those of the Streptomyces genus, these compounds are characterized by their unique angularly fused tetracyclic benz[a]anthracene core structure.[3] Since the first report of an angucycline in 1965, over 300 members of this family have been identified, showcasing a remarkable variety of chemical scaffolds and a broad spectrum of biological activities.[4] This structural diversity, arising from complex biosynthetic tailoring reactions, has made angucyclines a fertile ground for the discovery of novel therapeutic agents, with activities ranging from antibacterial and antifungal to potent anticancer and antiviral properties.[1][5]
Core Characteristics of the Angucycline Family
Angucyclines and their aglycone counterparts, angucyclinones, are aromatic polyketides built from a decaketide backbone.[1] The biosynthesis is initiated by a type II PKS that utilizes a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA.[1] A key feature of their biosynthesis is the action of a specific cyclase that catalyzes the angular cyclization of the fourth ring, leading to the characteristic benz[a]anthracene framework.[3] Subsequent modifications by tailoring enzymes, including oxygenases, reductases, methyltransferases, and glycosyltransferases, generate the vast structural diversity observed in this family.[6] These modifications can include hydroxylations, glycosylations, and even rearrangements of the polycyclic core, leading to "atypical" angucyclines with cleaved A-, B-, or C-rings.[6][7]
Notable Examples and Their Biological Activities
The angucycline family includes a plethora of compounds with significant biological activities. Some of the most well-studied examples include the landomycins, urdamycins, and jadomycins. Landomycin A, for instance, is known for its potent anticancer properties.[1] Urdamycins exhibit strong antibacterial activity, while jadomycins are unique in that their production in Streptomyces venezuelae is induced by stress factors such as heat shock or phage infection.[1][8] Other notable examples include aquayamycin, saquayamycins, and vineomycins, all of which have been investigated for their potential as therapeutic agents.[9]
Quantitative Biological Activity Data
The following tables summarize the reported cytotoxic and antimicrobial activities of selected angucycline compounds. This data provides a comparative overview of their potency against various cancer cell lines and microbial pathogens.
Table 1: Cytotoxic Activity of Selected Angucyclines (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rabelomycin | SF-268 | Neurocarcinoma | 0.09 - 9.91 | |
| Rabelomycin | MCF-7 | Breast Cancer | 0.09 - 9.91 | |
| Rabelomycin | NCI-H460 | Large-cell Lung Cancer | 0.09 - 9.91 | |
| Unnamed (Cpd 12) | SF-268 | Neurocarcinoma | 1.4 - 5.4 | |
| Unnamed (Cpd 12) | MCF-7 | Breast Cancer | 1.4 - 5.4 | |
| Unnamed (Cpd 12) | HepG2 | Liver Cancer | 1.4 - 5.4 | |
| (-)-Actinoxocine | NCI-H460 | Large-cell Lung Cancer | 4.6 µg/mL | |
| (-)-Actinoxocine | HepG2 | Liver Cancer | 9.3 µg/mL | |
| Brasiliquinone A-C | L-1210 | Leukemia | 2.9 - 7.0 µg/mL | |
| Brasiliquinone A-C | P388 | Leukemia | 2.9 - 7.0 µg/mL | |
| Auricin (106) | A2788 | Ovarian Carcinoma | 1.05 | |
| Auricin (106) | A2780/CP | Cisplatin-resistant Ovarian | 0.7 | |
| Auricin (106) | MDA-MB-231 | Breast Cancer | 4.19 | |
| Auricin (106) | MCF-7 | Breast Cancer | 2.8 | |
| Dehydroxyaquayamycin B | BGC823 | Gastric Adenocarcinoma | 0.71 µg/mL | |
| Dehydroxyaquayamycin B | HeLa | Cervical Cancer | 1.34 µg/mL | |
| Urdamycin W (1) | Various | 6 Cancer Cell Lines | 0.019 - 0.104 | [10] |
| (-)-8-O-methyltetrangomycin (1) | B16 | Melanoma | - | [11][12] |
| 8-O-methyl-7-deoxo-7-hydroxytetrangomycin (3) | B16 | Melanoma | 0.054 µg/mL | [11][12] |
Table 2: Antimicrobial Activity of Selected Angucyclines (MIC values)
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Unnamed (Cpd 12) | S. aureus ATCC 29213 | 2 - 4 | |
| Unnamed (Cpd 12) | B. thuringensis SCSIO BT01 | 2 - 4 | |
| Unnamed (Cpd 12) | B. subtilis 1064 | 2 - 4 | |
| Unnamed (Cpd 12) | M. luteus SCSIO ML01 | 2 - 4 | |
| Unnamed (Cpd 12) | MRSA shhs-A1 | 2 - 4 | |
| Unnamed (Cpd 15) | S. aureus ATCC 29213 | 4 | |
| Unnamed (Cpd 15) | M. luteus SCSIO ML01 | 8 | |
| (-)-Actinoxocine | B. cereus CMCC 32210 | 4 | |
| Unnamed (Cpd 104) | MRSA | 0.5 - 2 | |
| Unnamed (Cpd 104) | VRE | 0.5 - 2 | |
| Auricin (106) | B. subtilis | 4.6 µM | |
| Auricin (106) | S. aureus Newman | 9.2 µM | [3] |
| Dehydroxyaquayamycin B | Valsa mali | - (41.5% inhibition at 50 µg/mL) | |
| Dehydroxyaquayamycin B | C. orbiculare | - (58.3% inhibition at 50 µg/mL) | |
| Dehydroxyaquayamycin B | Fusarium graminearum | - (51.0% inhibition at 50 µg/mL) | |
| Emycin A | B. subtilis DSM 10T | - | [13] |
| Emycin A | S. aureus Newman | - | [13] |
| (-)-8-O-methyltetrangomycin (1) | Bacillus cereus | Significant Activity | [11][12] |
| (-)-8-O-methyltetrangomycin (1) | Listeria monocytogenes | Significant Activity | [11][12] |
| 8-O-methyltetrangulol (2) | Bacillus cereus | Significant Activity | [11][12] |
| 8-O-methyltetrangulol (2) | Listeria monocytogenes | Significant Activity | [11][12] |
| 8-O-methyl-7-deoxo-7-hydroxytetrangomycin (3) | Bacillus cereus | Significant Activity | [11][12] |
| 8-O-methyl-7-deoxo-7-hydroxytetrangomycin (3) | Listeria monocytogenes | Significant Activity | [11][12] |
Experimental Protocols
General Protocol for Isolation and Characterization of Angucyclines from Streptomyces
This protocol outlines a general workflow for the isolation and structural elucidation of angucycline compounds from a producing microbial strain.
1. Fermentation:
-
Inoculate a seed culture of the Streptomyces strain in a suitable liquid medium (e.g., Arginine-Glycerol medium).
-
Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.
-
Use the seed culture to inoculate a larger production culture.
-
Continue fermentation for 7-14 days under the same conditions.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelium with an organic solvent such as methanol or acetone.
-
Extract the culture filtrate with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the active fractions using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).
4. Structure Elucidation:
-
Determine the molecular formula of the purified compounds using High-Resolution Mass Spectrometry (HRMS).
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the chemical structure.
-
Use techniques like X-ray crystallography for unambiguous determination of the absolute configuration, where applicable.
Visualizing Key Pathways and Workflows
Biosynthesis of the Angucycline Core
The biosynthesis of the angucycline core is a multi-step process initiated by a type II polyketide synthase. The following diagram illustrates the key steps leading to the formation of the first stable intermediate, UWM6.
Caption: Generalized biosynthesis of the angucycline core intermediate UWM6.
General Experimental Workflow for Angucycline Discovery
The process of discovering new angucycline compounds involves a systematic workflow from microbial isolation to biological evaluation.
Caption: A typical workflow for the discovery of novel angucyclines.
Conclusion
The angucycline polyketide family continues to be a rich source of structurally novel and biologically active compounds. Their complex biosynthesis and diverse chemical features present both challenges and opportunities for drug discovery and development. Further exploration of untapped microbial sources, combined with advances in synthetic biology and metabolic engineering, holds the promise of uncovering new angucycline derivatives with enhanced therapeutic potential. The detailed study of their mechanisms of action will be crucial in translating these promising natural products into clinically useful drugs.
References
- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. VI. Structure elucidation and biosynthetic investigations on urdamycin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angucycline - Wikipedia [en.wikipedia.org]
- 10. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Angucycline-like Aromatic Polyketide from a Novel Streptomyces Species Reveals Freshwater Snail Physa acuta as Underexplored Reservoir for Antibiotic-Producing Actinomycetes [mdpi.com]
An In-depth Technical Guide to the Jadomycin B Biosynthesis Pathway and Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jadomycin B, a member of the angucycline family of antibiotics, is a secondary metabolite produced by Streptomyces venezuelae ISP5230 under specific stress conditions, such as heat shock or exposure to ethanol.[1] This complex molecule exhibits a unique oxazolophenanthridine core structure, which is responsible for its notable biological activities, including antimicrobial and anticancer properties. The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, termed the 'jad' cluster. This guide provides a comprehensive overview of the this compound biosynthesis pathway, the organization and function of the 'jad' gene cluster, and detailed experimental protocols for its study.
The this compound Biosynthesis Gene Cluster
The 'jad' gene cluster in Streptomyces venezuelae ISP5230 is a large and complex locus containing the genetic blueprint for the entire this compound biosynthetic machinery. The cluster encodes a suite of enzymes including a type II polyketide synthase (PKS), tailoring enzymes, and regulatory proteins.
Table 1: Genes and Proposed Functions in the this compound Biosynthesis Cluster
| Gene | Proposed Function | Reference |
| jadA | Polyketide synthase (PKS) β-ketoacyl synthase (KSβ) | [1] |
| jadB | PKS chain length factor (CLF) | [1] |
| jadC | PKS acyl carrier protein (ACP) | [1] |
| jadD | Aromatase/Cyclase | [1] |
| jadE | Ketoreductase | [1] |
| jadF | Oxygenase | [1] |
| jadG | Oxygenase | [1] |
| jadH | Dehydratase | [1] |
| jadI | Cyclase | [1] |
| jadJ | Malonyl-CoA synthetase | [1] |
| jadK | Lactonase | [1] |
| jadL | MFS transporter | [2] |
| jadM | Holo-ACP synthase | [1] |
| jadN | Acyl-CoA decarboxylase | [1] |
| jadO | NDP-hexose 2,3-dehydratase | [3] |
| jadP | NDP-2,6-dideoxy-D-threo-4-hexulose oxidoreductase | [3] |
| jadQ | Glucose-1-phosphate nucleotidyltransferase | [3] |
| jadS | Glycosyltransferase | [3] |
| jadT | NDP-glucose 4,6-dehydratase | [3] |
| jadU | NDP-4-keto-2,6-dideoxy-D-glucose-5-epimerase | [3] |
| jadV | NDP-4-keto-2,6-dideoxyhexose 4-ketoreductase | [3] |
| jadR1 | Positive regulatory protein (SARP family) | [1] |
| jadR2 | Negative regulatory protein (TetR family) | [4][5] |
| jadW1 | Putative regulatory protein | [1] |
| jadW2 | Putative regulatory protein | [1] |
| jadW3 | Putative regulatory protein | [1] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the angucyclinone core, the biosynthesis of the L-digitoxose sugar moiety, and the final tailoring and assembly steps.
Angucyclinone Core Biosynthesis
The pathway commences with the synthesis of a decaketide chain by the type II PKS encoded by jadA, jadB, and jadC. This linear polyketide undergoes a series of cyclization and aromatization reactions catalyzed by JadD, JadE, and JadI to form the characteristic angular tetracyclic core of the angucyclinones. Subsequent oxidative modifications by JadF, JadG, and JadH, and a lactonization step by JadK, lead to the formation of a key aldehyde intermediate.
References
- 1. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces venezuelae ISP5230 Maintains Excretion of Jadomycin upon Disruption of the MFS Transporter JadL Located within the Natural Product Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the dideoxysugar component of this compound: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Jadomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jadomycin B is a unique member of the angucycline family of polyketide natural products, distinguished by its pentacyclic 8H-benz[b]oxazolo[3,2-f]phenanthridine core.[1][2] It is a secondary metabolite produced by the Gram-positive soil bacterium Streptomyces venezuelae ISP5230, the same organism known for producing chloramphenicol.[2][3] The production of this compound is notably induced under specific stress conditions, such as heat shock, exposure to ethanol, or phage infection, or through genetic manipulation of regulatory genes like the repressor gene jadR2.[1][4]
Structurally, this compound is a glycoside, featuring an L-digitoxose sugar moiety attached to the aglycone, a feature critical for its biological activity.[3] This compound has garnered significant interest in the scientific community due to its potent biological activities, including antibacterial, antifungal, and anticancer properties.[1][3] Its cytotoxicity against various cancer cell lines, including multidrug-resistant (MDR) breast cancer cells, is of particular importance for drug development.[5] The mechanisms of action are multifaceted, involving the inhibition of Type II topoisomerases, induction of DNA damage via reactive oxygen species (ROS), and inhibition of Aurora B kinase.[5][6]
This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental methodologies for its study, and visualizations of its key biological pathways to support further research and development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is crucial for its handling, formulation, and analysis.
General and Physicochemical Properties
This table outlines the primary identifiers and physical properties of this compound.
| Property | Value | Citation(s) |
| CAS Number | 149633-99-8 | [2] |
| Molecular Formula | C₃₀H₃₁NO₉ | [2] |
| Molecular Weight | 549.57 g/mol | [2] |
| Exact Mass | 549.1999 | [2] |
| Appearance | Solid powder | [2] |
| Biological Source | Streptomyces venezuelae ISP5230 | [2][3] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | -20°C, protect from light | [2] |
Structural and Spectroscopic Data
While detailed spectral data such as specific NMR shifts and IR absorption bands are not consistently reported across publicly available literature, techniques like NMR and Mass Spectrometry (MS) have been fundamental for the structural elucidation and characterization of this compound and its analogues.[3][7] High-performance liquid chromatography (HPLC) is routinely used to assess purity, which is typically reported as ≥98%.[2]
| Data Type | Description | Citation(s) |
| ¹H and ¹³C NMR | Used extensively for structural confirmation and analysis of diastereomeric mixtures. Detailed shifts are found in specialized literature. | [1][3][7] |
| Mass Spectrometry | HR-ESI-MS is used to confirm the molecular formula. LC-MS/MS is employed for quantification in biological matrices. | [3][8] |
| HPLC Purity | ≥98% | [2] |
| UV-Vis Spectroscopy | The extended chromophore system results in absorbance in the visible range, contributing to its color. | |
| IR Spectroscopy | Expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. | [9] |
Chemical Reactivity and Stability
This compound exhibits several key chemical behaviors:
-
Diastereomeric Equilibrium : In solution, this compound exists as a dynamic equilibrium of two diastereomers that differ in the configuration at the C-3a position.[1] This interconversion is proposed to occur via a zwitterionic intermediate, and this dynamic nature is a crucial aspect of its chemistry.[3]
-
Non-Enzymatic Amino Acid Incorporation : A unique feature of the jadomycin family is the non-enzymatic incorporation of an amino acid (L-isoleucine for this compound) to form the oxazolone ring during its biosynthesis.[1][3] This allows for the generation of a wide array of analogues by feeding different amino acids to the S. venezuelae culture.[10]
-
Copper-Dependent ROS Generation : this compound can react with copper (II) ions, reducing them to copper (I). This process generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which can induce DNA strand scission.[11] This is a primary mechanism of its cytotoxic activity.
-
Stability : The compound is stable enough for short-term shipping at ambient temperatures but requires cold storage (-20°C) for long-term preservation.[2] It should be protected from light.
Key Signaling Pathways and Mechanisms
Biosynthesis of this compound
The biosynthesis of this compound is a complex process encoded by the jad gene cluster in S. venezuelae. It involves the creation of a polyketide backbone, its modification into an angucyclic core, and the subsequent attachment of an L-digitoxose sugar. The final step involves the non-enzymatic, spontaneous condensation with L-isoleucine to form the characteristic pentacyclic structure.
Caption: Biosynthetic pathway of this compound in S. venezuelae.
Mechanism of ROS-Mediated Cytotoxicity
A key component of this compound's anticancer activity is its ability to induce oxidative stress within cells. This process is catalyzed by the presence of intracellular copper ions, leading to DNA damage and subsequent apoptosis.
Caption: Copper-dependent ROS generation by this compound.
Aurora B Kinase Inhibition
This compound acts as an ATP-competitive inhibitor of Aurora B kinase, a crucial regulator of mitosis. By blocking the kinase's active site, it prevents the phosphorylation of key substrates like Histone H3, disrupting cell division and inducing apoptosis.[6][12]
Caption: ATP-competitive inhibition of Aurora B kinase by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
This protocol outlines the general procedure for producing and isolating this compound from Streptomyces venezuelae ISP5230 cultures.[10][13]
-
Culture Preparation : Prepare a minimal medium (e.g., containing glucose as the carbon source and L-isoleucine as the nitrogen source) buffered with MOPS.[3] Inoculate with a seed culture of S. venezuelae ISP5230.
-
Induction of Production : Ferment the culture under normal growth conditions. To induce this compound production, apply a stressor such as an ethanol shock (adding ethanol to a final concentration that induces stress but is not lethal) or a heat shock.[3][4] Alternatively, use a genetically modified strain where the jadR2 repressor gene is disrupted, which allows for production without external stressors.[4]
-
Extraction : After a suitable fermentation period (typically several days, monitored by the appearance of a deep red pigment), harvest the culture broth. Centrifuge to separate the mycelia from the supernatant. Extract the colored compounds from the supernatant using an organic solvent like ethyl acetate.
-
Purification : Concentrate the crude organic extract under reduced pressure. Purify the extract using column chromatography (e.g., silica gel) with a suitable solvent gradient.
-
Final Purification and Analysis : Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC). Analyze the purity of the final product by analytical HPLC and confirm its identity using Mass Spectrometry and NMR spectroscopy.[7][13]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cell viability and determine the cytotoxic potential of a compound.[14][15]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 1x10⁴ to 2x10⁴ cells per well and incubate for 12-24 hours to allow for attachment.[14]
-
Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, same concentration as the highest this compound dose) and a no-treatment control.
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[14]
-
MTT Addition : Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Intracellular ROS Measurement
This protocol describes the use of a fluorescent probe to quantify the generation of reactive oxygen species within cells following treatment with this compound.[11][16]
-
Cell Culture and Treatment : Seed cells in a suitable format (e.g., 96-well black-walled plates) and treat with this compound at various concentrations as described in the MTT assay protocol.
-
Probe Loading : After the desired treatment duration, remove the treatment medium and wash the cells gently with a warm buffer (e.g., PBS). Load the cells with a ROS-sensitive fluorescent probe, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA), by incubating them in a buffer containing the probe for 30-60 minutes at 37°C, protected from light.
-
Measurement : After incubation, wash the cells again to remove any excess probe. Add a clear buffer to the wells and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. For CM-DCF, the excitation is ~495 nm and emission is ~525 nm.
-
Controls and Analysis : Include appropriate controls: untreated cells (baseline ROS), vehicle-treated cells, and cells treated with a known ROS inducer (e.g., H₂O₂) as a positive control. To confirm the role of specific ions or pathways, co-treatments with antioxidants (e.g., N-acetyl cysteine) or metal chelators can be performed.[11] Express the results as a fold change in fluorescence intensity relative to the vehicle control.
General Experimental and Analytical Workflow
The process from production to biological characterization of this compound follows a structured workflow, ensuring reproducibility and comprehensive analysis.
Caption: General workflow for this compound production and analysis.
References
- 1. The dynamic structure of this compound and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Aurora-B kinase inhibitor discovered through virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the dideoxysugar component of this compound: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. IR spectroscopy as a new tool for evidencing antitumor drug signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
The Crucial Role of the L-digitoxose Moiety in the Bioactivity of Jadomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jadomycins, a family of angucycline antibiotics produced by Streptomyces venezuelae ISP5230 under stress conditions, have garnered significant attention for their potent cytotoxic activities against a range of cancer cell lines, including multidrug-resistant phenotypes.[1][2][3] A key structural feature of most jadomycins, and one that is intrinsically linked to their biological activity, is the presence of an L-digitoxose sugar moiety. This technical guide provides an in-depth exploration of the role of this sugar in the bioactivity of Jadomycin B, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways.
The L-digitoxose Moiety: A Determinant of Bioactivity
The L-digitoxose sugar is a 2,6-dideoxyhexose attached to the jadomycin aglycone, Jadomycin A.[4][5] Its presence is critical for the compound's biological effects. Jadomycin A, which lacks the sugar moiety, is reported to be inactive, whereas this compound, the glycosylated form, exhibits significant anti-yeast and anticancer properties.[4][5] This highlights the indispensable role of the L-digitoxose in mediating the cytotoxic effects of the Jadomycin family of natural products. The sugar moiety is believed to influence the molecule's solubility, stability, and interaction with its cellular targets.
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic potency of this compound and its analogues has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.
| Cell Line | This compound IC50 (µM) | Jadomycin S IC50 (µM) | Jadomycin F IC50 (µM) | Reference |
| MCF7 (Breast Cancer) | Equal to S and F | Equal to B and F | Equal to B and S | [6] |
| BT474 (Breast Cancer) | Not specified | Not specified | Not specified | [6] |
| SKBR3 (Breast Cancer) | Not specified | Not specified | Not specified | [6] |
| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Not specified | [6] |
| 231-CON (Triple-Negative Breast Cancer) | Equipotent to S and F | Equipotent to B and F | Equipotent to B and S | [7] |
| 231-TXL (Paclitaxel-Resistant Triple-Negative Breast Cancer) | Equipotent to S and F | Equipotent to B and F | Equipotent to B and S | [7] |
| HepG2 (Liver Cancer) | Less potent than Jadomycin S | Most potent | Less potent than Jadomycin S | [8] |
| IM-9 (Multiple Myeloma) | Less potent than Jadomycin S | Most potent | Less potent than Jadomycin S | [8] |
| IM-9/Bcl-2 (Bcl-2 Overexpressing Multiple Myeloma) | Less potent than Jadomycin S | Most potent | Less potent than Jadomycin S | [8] |
| H460 (Lung Cancer) | Less potent than Jadomycin F | Less potent than Jadomycin F | Most potent | [8] |
| 4T1 (Mouse Breast Cancer) | 2-4 fold lower potency than in human breast cancer cells | Not specified | Not specified | [9] |
Mechanisms of Action Influenced by the Sugar Moiety
The bioactivity of this compound is attributed to several mechanisms, with the L-digitoxose moiety playing a crucial role in modulating these effects.
Reactive Oxygen Species (ROS) Induction
This compound is a known inducer of intracellular reactive oxygen species (ROS).[6][9] This ROS-mediated mechanism contributes significantly to its cytotoxicity. Studies have shown a dose-dependent increase in ROS activity in breast cancer cells treated with this compound.[6] The antioxidant N-acetyl cysteine (NAC) has been demonstrated to decrease this ROS induction and subsequently reduce the cytotoxic potency of this compound, confirming the role of oxidative stress in its mechanism of action.[6]
Caption: this compound induces apoptosis via a ROS-dependent pathway.
Some studies suggest a copper-dependent mechanism for ROS production, where this compound may reduce Cu(II) to Cu(I), leading to the generation of ROS and subsequent DNA damage.[10]
Caption: Proposed copper-dependent mechanism of ROS generation by this compound.
Topoisomerase II Inhibition and DNA Damage
This compound has been shown to inhibit type II topoisomerases, enzymes crucial for DNA replication and repair.[7][10] This inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis.[7][9] Interestingly, this mechanism appears to be independent of ROS activity, as co-incubation with antioxidants did not affect jadomycin-mediated DNA damage.[7] This suggests a dual mode of action for this compound, enhancing its therapeutic potential.
Caption: ROS-independent apoptosis induction by this compound via Topoisomerase II inhibition.
Biosynthesis of the L-digitoxose Moiety
The L-digitoxose moiety is synthesized from glucose-1-phosphate through a series of enzymatic reactions encoded by the jad gene cluster in Streptomyces venezuelae.[4][11] This biosynthetic pathway involves several key enzymes, including a nucleotidyltransferase, a dehydratase, an epimerase, and a reductase, before the final glycosyltransferase, JadS, attaches the activated sugar to the Jadomycin A aglycone.[11] The flexibility of JadS has been exploited to create novel jadomycin analogues with altered sugar moieties.[12][13]
Caption: Enzymatic cascade for the biosynthesis of L-digitoxose and its attachment to Jadomycin A.
Experimental Protocols
Cytotoxicity Assays (MTT/MTS)
Objective: To determine the cytotoxic effects of this compound and its analogues on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10^4 to 2x10^4 cells per 100 µL and incubated for 12-24 hours.[8]
-
Compound Treatment: Cells are treated with various concentrations of jadomycin derivatives for a specified period (e.g., 24, 48, or 72 hours).[6][8]
-
MTT/MTS Addition:
-
MTT Assay: 10 µL of 24 mM MTT solution in 0.9% sodium chloride is added to each well, and the plate is incubated for 2-4 hours at 37°C. The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.[8]
-
MTS Assay: Used for floating cells.
-
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.
Intracellular ROS Detection
Objective: To quantify the intracellular ROS levels induced by this compound.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in appropriate plates and treated with this compound at various concentrations.
-
Probe Loading: Cells are incubated with a general intracellular ROS-detecting probe, such as CM-H2DCFDA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[6]
-
Data Analysis: ROS activity is expressed as a fold change relative to the vehicle-treated control.
Western Blot Analysis
Objective: To detect changes in protein expression or phosphorylation status, such as γH2AX (a marker of DNA double-strand breaks) or phosphorylated Histone H3 (a target of Aurora B kinase).
Methodology:
-
Cell Lysis: After treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., anti-γH2AX, anti-P-His3(Ser10), anti-His3).[6]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified, and the levels of the target protein are normalized to a loading control (e.g., β-actin or total histone H3).
Conclusion
The L-digitoxose sugar moiety is a critical component of this compound, profoundly influencing its bioactivity. Its presence is essential for the cytotoxic effects observed in various cancer cell lines. The mechanisms of action, including the induction of reactive oxygen species and the inhibition of topoisomerase II, are intricately linked to the overall structure of the glycosylated natural product. A thorough understanding of the role of this sugar moiety, facilitated by the experimental approaches detailed in this guide, is paramount for the future development of jadomycin-based therapeutics. Further exploration into the structure-activity relationships of modified sugar analogues holds promise for the generation of novel and more potent anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of the dideoxysugar component of this compound: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineered jadomycin analogues with altered sugar moieties revealing JadS as a substrate flexible O-glycosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Jadomycin A vs. Jadomycin B: A Structural and Functional Comparison in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Jadomycins are a fascinating class of angucycline antibiotics produced by Streptomyces venezuelae ISP5230 under conditions of stress. These natural products have garnered significant attention in the scientific community due to their potent antimicrobial and anticancer activities. The jadomycin family is characterized by a unique pentacyclic 8H-benzo[b]phenanthridine backbone. The structural diversity within this family, arising from the incorporation of different amino acids, leads to a wide range of biological activities. This guide provides a detailed comparison of two key members of this family, Jadomycin A and Jadomycin B, focusing on their structural differences and the resulting impact on their biological functions.
Structural Comparison
The fundamental difference between Jadomycin A and this compound lies in their glycosylation state. Jadomycin A is the aglycone form, meaning it lacks a sugar moiety. In contrast, this compound is a glycoside, featuring an L-digitoxose sugar attached to the D-ring of the jadomycin backbone. This seemingly minor structural variation has profound implications for their biological activity.
| Feature | Jadomycin A | This compound |
| Core Structure | 8H-benzo[b]phenanthridine | 8H-benzo[b]phenanthridine |
| Amino Acid Moiety | Typically derived from L-isoleucine | Typically derived from L-isoleucine |
| Glycosylation | Aglycone (no sugar) | Glycoside (L-digitoxose) |
Comparative Biological Activity
The presence of the L-digitoxose moiety in this compound significantly influences its biological activity profile compared to Jadomycin A.
Anticancer Activity
Both Jadomycin A and this compound have demonstrated cytotoxic activity against various cancer cell lines. However, studies suggest that the glycosylation in this compound can affect its potency. Interestingly, some research indicates that the aglycone form (Jadomycin A) may exhibit stronger cytotoxic activity than its glycosylated counterpart in certain cancer cell lines.[1] This highlights the complex role of the sugar moiety in drug-target interactions and cellular uptake.
Table 1: Comparative Cytotoxicity (IC50) of Jadomycin A and this compound in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jadomycin A | A172 | Brain Tumor | 1.8 | [1] |
| HepG2 | Liver Cancer | 4.3 | [1] | |
| KP-3L | Pancreatic Cancer | 2.5 | [1] | |
| A549 | Lung Cancer | 3.4 | [1] | |
| MCF-7 | Breast Cancer | 2.9 | [1] | |
| This compound | A172 | Brain Tumor | 3.8 | [1] |
| HepG2 | Liver Cancer | 7.6 | [1] | |
| KP-3L | Pancreatic Cancer | 4.7 | [1] | |
| A549 | Lung Cancer | 6.5 | [1] | |
| MCF-7 | Breast Cancer | 4.4 | [2] | |
| T-47D | Breast Cancer | 1.3 - 4.4 | [3] | |
| MDA-MB-231 | Breast Cancer | ~1-5 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Antimicrobial Activity
The antimicrobial spectrum and potency also differ between Jadomycin A and B. This compound has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] While information on the antimicrobial activity of Jadomycin A is less abundant in direct comparative studies, the glycosylation in this compound is believed to play a role in its antibacterial efficacy.
Table 2: Comparative Antimicrobial Activity (MIC) of this compound against Selected Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus C622 | 16 | [5] |
| Staphylococcus aureus MRSA C623 | 8 | [5] |
| Staphylococcus epidermidis C960 | 16 | [5] |
| Bacillus subtilis C971 | 16 | [5] |
| Enterococcus faecalis C625 | 32 | [5] |
Mechanisms of Action
The biological activities of jadomycins are attributed to several mechanisms of action, primarily centered around the induction of cellular stress and interference with essential cellular processes.
Generation of Reactive Oxygen Species (ROS)
A key mechanism underlying the cytotoxicity of jadomycins is the generation of reactive oxygen species (ROS) within cancer cells.[6][7] This process is believed to be copper-dependent. The excessive production of ROS leads to oxidative stress, causing damage to cellular components, including DNA, and ultimately triggering apoptosis.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. ovid.com [ovid.com]
- 3. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inducing Jadomycin B Production in Streptomyces: A Technical Guide to Stress-Mediated Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Jadomycin B, a member of the angucycline family of antibiotics produced by Streptomyces venezuelae ISP5230 (ATCC 10712), exhibits promising antimicrobial and cytotoxic activities.[1] Unlike many secondary metabolites, the biosynthesis of this compound is cryptic under standard laboratory conditions and requires the imposition of specific stress factors. This guide provides an in-depth technical overview of the stress conditions and nutritional factors known to induce this compound production, detailed experimental protocols, and a summary of the underlying regulatory pathways.
Stress- and Nutrient-Mediated Induction of this compound
The production of this compound is a classic example of stress-induced secondary metabolism in Streptomyces. The primary inducers are heat shock, ethanol stress, and bacteriophage infection.[2][3] Additionally, nutritional components of the culture medium play a critical role in both the yield and the structural diversity of the final product.
Physical and Chemical Stressors
A summary of the primary stress conditions for inducing this compound production is presented in Table 1.
| Stressor | Organism | Key Parameters | Observed Outcome | Reference(s) |
| Ethanol Shock | S. venezuelae ISP5230 | 6% (v/v) ethanol added between 6 and 13 hours post-inoculation. | High titers of this compound. Addition after 17 hours is ineffective. | [2][3] |
| Heat Shock | S. venezuelae ISP5230 | Shift to 42°C. | Induction of this compound production. | [2][3] |
| Phage Infection | S. venezuelae ISP5230 | Infection with phage SV1. | Increased this compound production. | [2][3] |
Nutritional Factors
Nutrient availability, particularly the carbon and nitrogen sources, is crucial for this compound biosynthesis.
Table 2: Effect of Key Nutritional Factors on this compound Production
| Nutrient | Organism | Condition | Effect on Production | Reference(s) |
| Nitrogen Source | S. venezuelae ISP5230 | Replacement of L-isoleucine with other amino acids. | Production of different colored pigments, presumed to be Jadomycin analogues. | [2][3] |
| Carbon Source | S. venezuelae ISP5230 | Increased D-galactose concentration. | Increased this compound titers. | [2][3] |
| Amino Acid | S. venezuelae ISP5230 | Increased L-isoleucine concentration. | Increased this compound titers. | [2][3] |
| Initial pH | S. venezuelae ISP5230 | Production medium adjusted to pH 7.5. | Optimal for high titers of this compound. | [2][3] |
| Phosphate | S. venezuelae ISP5230 | Variation in phosphate concentration. | Little change in this compound titers. | [2][3] |
Precursor-Directed Biosynthesis of Jadomycin Analogues
The structural diversity of jadomycins can be expanded by replacing L-isoleucine in the production medium with other amino acids. This process, known as precursor-directed biosynthesis, leads to the incorporation of different amino acid side chains into the jadomycin scaffold.[4]
Table 3: Jadomycin Analogues Produced with Different Amino Acids
| Amino Acid Supplemented | Resulting Jadomycin Analogue | Reference(s) |
| L-Isoleucine | This compound | [4] |
| L-Phenylalanine | Jadomycin F | [4] |
| L-Serine | Jadomycin S | [4] |
| L-Threonine | Jadomycin T | [5] |
| L-Asparagine | Jadomycin N | [4] |
| L-Leucine | Jadomycin L | [6] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of S. venezuelae and the induction, extraction, and quantification of this compound.
Culture Media
Maltose-Yeast Extract-Malt Extract (MYM) Broth (for seed culture):
-
Maltose: 4 g/L
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
MOPS buffer: 1.9 g/L
-
Dissolve in distilled water and adjust pH to 7.2.[7]
D-Galactose-L-Isoleucine Production Medium:
-
D-Galactose: 30 g/L
-
L-Isoleucine: 59.5 mmol/L
-
K2HPO4: 0.2 g/L
-
MgSO4: 0.5 g/L
-
FeSO4·7H2O: 0.0045 g/L
-
Salt Solution: 9 ml/L
-
Mineral Solution: 4.5 ml/L
Salt Solution:
-
NaCl: 1% (w/v)
-
CaCl2: 1% (w/v)[8]
Mineral Solution:
-
ZnSO4·7H2O: 880 mg/L
-
CuSO4·5H2O: 39 mg/L
-
MnSO4·4H2O: 6.1 mg/L
-
H3BO3: 5.7 mg/L
-
(NH4)6Mo7O24·4H2O: 3.7 mg/L[8]
This compound Production via Ethanol Shock
The following workflow outlines the process of inducing this compound production using ethanol stress.
Extraction and Purification of this compound
-
Harvest the culture broth by centrifugation to separate the mycelium and supernatant.
-
Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
For purification, the crude extract can be subjected to column chromatography on a phenyl column.
-
Precondition the column with 100% methanol followed by deionized water.
-
Load the crude extract and wash with deionized water.
-
Elute this compound with 100% methanol.[9]
-
Remove the solvent in vacuo to obtain the purified product.[9]
Quantification by HPLC
This compound can be quantified using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: this compound can be detected at a wavelength of 313 nm.[10]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve of purified this compound.
Regulatory Network of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic level by a set of cluster-situated regulators (CSRs). The key players in this regulatory cascade are JadR1, JadR2, and JadR*.
-
JadR1: An OmpR-type activator that positively regulates the expression of the jadomycin biosynthetic genes.[4]
-
JadR2: A TetR-like repressor that negatively regulates this compound biosynthesis by inhibiting the transcription of jadR1.[11] Disruption of jadR2 leads to the production of this compound even without stress induction.[11]
-
JadR:* Another TetR-family transcriptional regulator that acts as a repressor.[12]
Stress signals are believed to alleviate the repression exerted by JadR2 and JadR, allowing for the JadR1-mediated activation of the biosynthetic gene cluster. Genetically engineering the regulatory region by replacing the native promoters with a constitutive promoter (ermEp) has been shown to result in a two-fold increase in this compound yield without the need for an ethanol shock.[13]
The following diagram illustrates the interplay between these regulatory elements.
References
- 1. Production of a novel polyketide antibiotic, this compound, by Streptomyces venezuelae following heat shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditions for the production of this compound by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of jadomycins B, S, T, and ILEVS1080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineering a regulatory region of jadomycin gene cluster to improve this compound production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cultivation of Streptomyces venezuelae for Enhanced Jadomycin B Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cultivation of Streptomyces venezuelae ISP5230 to produce the potent antitumor and antibiotic compound, Jadomycin B. These guidelines are compiled to facilitate reproducible and optimized production of this valuable secondary metabolite.
Jadomycins are a unique class of angucycline polyketides produced by Streptomyces venezuelae under specific and unusual culture conditions, such as heat shock or exposure to ethanol.[1][2] The biosynthesis of this compound is a complex process involving a type II polyketide synthase and is subject to intricate regulatory control.[3][4][5] Understanding and precise control of the fermentation parameters are therefore critical for maximizing yield.
Data Presentation
Table 1: Media Composition for Streptomyces venezuelae Cultivation
| Medium | Component | Concentration (g/L) | Notes |
| MYM Growth Medium | Maltose | 4 | For vegetative growth and inoculum preparation.[6][7][8] |
| Yeast Extract | 4 | ||
| Malt Extract | 10 | ||
| MOPS Buffer | 1.9 | Added to maintain pH.[9] | |
| Agar (for solid medium) | 20 | ||
| D-galactose-L-isoleucine Production Medium | D-galactose | Varies (e.g., increased concentrations can enhance titer)[1] | Production medium for this compound. |
| L-isoleucine | Varies (e.g., increased concentrations can enhance titer)[1] | The choice of amino acid determines the Jadomycin analogue produced.[1][10][11] | |
| Other components | Specific concentrations of salts and trace elements are not consistently detailed across sources. It is recommended to start with a basal salt solution suitable for Streptomyces. |
Table 2: Key Fermentation and Production Parameters
| Parameter | Value/Range | Notes |
| Inoculum | 10% (v/v) vegetative culture | Prepared in MYM medium.[3] |
| Incubation Temperature | 27-30°C | [3][9] |
| Agitation | 250 rpm | For shake flask cultures.[9] |
| Production Medium pH | 7.5 | [1] |
| Ethanol Shock | 6% (v/v) | Added between 6 and 13 hours post-inoculation into the production medium.[1] |
| Incubation Time Post-Shock | 48 hours | For this compound accumulation.[1][3] |
Experimental Protocols
Protocol 1: Inoculum Preparation
This protocol details the preparation of a vegetative inoculum of S. venezuelae for subsequent fermentation.
-
Strain Maintenance: Maintain Streptomyces venezuelae ISP5230 on solid MYM agar plates.
-
Plate Inoculation: Aseptically streak a loopful of S. venezuelae from a stock culture onto a fresh MYM agar plate.
-
Incubation: Incubate the plate at 30°C for 48 hours, or until sufficient growth and sporulation are observed.[9]
-
Liquid Culture Initiation: Inoculate a 250 mL flask containing 50 mL of sterile liquid MYM medium with spores or a mycelial plug from the agar plate.
-
Incubation: Incubate the flask at 27-30°C with shaking at 250 rpm for 24 hours to generate a vegetative seed culture.[3][9]
Protocol 2: this compound Fermentation with Ethanol Shock
This protocol describes the production of this compound in a liquid medium using an ethanol shock to induce biosynthesis.
-
Production Medium Preparation: Prepare the D-galactose-L-isoleucine production medium and adjust the pH to 7.5.[1] Dispense into fermentation vessels (e.g., 50 mL in a 250 mL flask).
-
Inoculation: Inoculate the production medium with 10% (v/v) of the vegetative inoculum prepared in Protocol 1.[3]
-
Initial Incubation: Incubate the culture at 27-30°C with shaking at 250 rpm.
-
Ethanol Shock: Between 6 and 13 hours of incubation, add sterile ethanol to a final concentration of 6% (v/v).[1] Timing is critical; addition after 17 hours may result in little to no production.[1]
-
Production Phase: Continue the incubation for an additional 48 hours to allow for the accumulation of this compound.[1][3]
Protocol 3: Extraction of this compound
This protocol provides a general method for the extraction of this compound from the culture broth.
-
Cell Removal: At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Solvent Extraction: Extract the filtered broth with an equal volume of ethyl acetate.[3] Other organic solvents like n-butanol, chloroform, and dichloromethane could also be tested for extraction efficiency.
-
Phase Separation: Separate the organic phase containing this compound from the aqueous phase.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure to obtain the crude this compound extract.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.
Protocol 4: Quantification of this compound by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound. While a specific method for this compound is not detailed in the search results, a general approach based on methods for similar compounds is provided.
-
Sample Preparation: Dissolve the crude or purified this compound extract in a suitable solvent, such as methanol or acetonitrile.
-
HPLC System: Use a reverse-phase HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Chromatographic Conditions:
-
Column: A C18 or phenyl column is often suitable for the separation of natural products.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, can be used.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong chromophore (e.g., 313 nm has been used for related compounds).[12] A mass spectrometer can provide more specific detection and quantification.[13]
-
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Simplified regulatory pathway of this compound production.
References
- 1. Conditions for the production of this compound by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of a novel polyketide antibiotic, this compound, by Streptomyces venezuelae following heat shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYM - ActinoBase [actinobase.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. The dynamic structure of this compound and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Ethanol Shock Induction of Jadomycin B Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the induction of Jadomycin B biosynthesis in Streptomyces venezuelae ISP5230 using an ethanol shock method. Jadomycins are a family of unique angucycline antibiotics with cytotoxic activities, produced by Streptomyces venezuelae ISP5230 under specific stress conditions.[1][2] In the absence of such stressors, the bacterium primarily produces chloramphenicol.[1] The protocol described herein is based on established methods that leverage ethanol-induced stress to trigger the expression of the "cryptic" jadomycin biosynthetic gene cluster.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful induction and production of this compound.
| Parameter | Value | Reference |
| Microorganism | Streptomyces venezuelae ISP5230 (ATCC10712) | [1] |
| Growth Medium | Maltose Yeast Malt Extract (MYM) | [1] |
| Production Medium | D-galactose-L-isoleucine Medium (pH 7.5) | [3][4] |
| Ethanol Concentration | 6% (v/v) | [3][4] |
| Time of Ethanol Shock | 6 to 13 hours post-inoculation | [3][4] |
| Fermentation Period | 48 hours post-inoculation | [3][4] |
| Quantification Wavelength | 526 nm | [5] |
Experimental Protocols
This section details the step-by-step methodology for the ethanol shock induction of this compound biosynthesis.
Strain Maintenance and Inoculum Preparation
-
Strain Maintenance: Streptomyces venezuelae ISP5230 should be maintained on Maltose Yeast Malt Extract (MYM) agar plates.[1] The composition of MYM medium is 0.4% (w/v) maltose, 0.4% (w/v) yeast extract, and 1% (w/v) malt extract, with the pH adjusted to 7.0.[1] Spore solutions can be stored in 25% glycerol at -70°C for long-term preservation.[1]
-
Inoculum Preparation:
This compound Production and Ethanol Shock
-
Production Medium: Prepare the D-galactose-L-isoleucine production medium. The composition should be optimized for this compound production, with D-galactose as the primary carbon source and L-isoleucine as the nitrogen source.[3][4] The initial pH of the medium should be adjusted to 7.5.[3][4]
-
Inoculation: Inoculate the production medium with the vegetative cells from the seed culture.
-
Ethanol Shock: Between 6 and 13 hours post-inoculation, introduce 100% ethanol to the culture to a final concentration of 6% (v/v).[3][4] It is crucial to add the ethanol during this specific time window, as later addition (after 17 hours) results in little to no this compound production.[3]
-
Incubation: Continue the incubation at 30°C with shaking. The highest titers of this compound are typically observed 48 hours after inoculation.[3][4]
Extraction and Quantification of this compound
-
Extraction:
-
Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
-
This compound can be extracted from the culture supernatant using a suitable organic solvent, such as ethyl acetate.
-
The organic phase containing this compound should be collected and the solvent evaporated under reduced pressure to obtain the crude product.
-
-
Quantification:
-
The concentration of this compound can be determined spectrophotometrically by measuring the absorbance at 526 nm.[5]
-
For more precise quantification and analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1][6] While specific chromatographic conditions can vary, a reverse-phase C18 column with a suitable gradient of acetonitrile and water is a common starting point for the separation of natural products.
-
Visualizations
Signaling Pathway for this compound Induction
The biosynthesis of this compound is negatively regulated by the JadR2 repressor protein.[7][8] Under normal growth conditions, JadR2 binds to the promoter region of the jadomycin biosynthetic genes, preventing their transcription. Stress factors, such as ethanol shock, are believed to cause a conformational change in JadR2 or prevent its binding to the DNA, leading to the de-repression of the gene cluster and subsequent production of this compound.[7][8]
Caption: Negative regulation of this compound biosynthesis by the JadR2 repressor.
Experimental Workflow for this compound Production
The following diagram outlines the complete experimental workflow from strain activation to the final analysis of this compound.
Caption: Experimental workflow for this compound production.
References
- 1. Streptomyces venezuelae ISP5230 Maintains Excretion of Jadomycin upon Disruption of the MFS Transporter JadL Located within the Natural Product Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Conditions for the production of this compound by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Biosynthesis of the dideoxysugar component of this compound: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Jadomycin B from Streptomyces venezuelae Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jadomycin B is a unique angucycline natural product produced by the soil bacterium Streptomyces venezuelae ISP5230. Its production is notably induced under stress conditions such as heat shock or exposure to ethanol. Jadomycins, including this compound, have garnered significant interest due to their cytotoxic activities against various cancer cell lines, making them promising candidates for novel drug development.
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from S. venezuelae culture broth. The methodologies described are compiled from various scientific literature sources to guide researchers in obtaining this valuable secondary metabolite.
Data Presentation
The following tables summarize the key quantitative data related to this compound production and purification. It is important to note that yields can vary significantly depending on the specific culture conditions, the strain of S. venezuelae used (wild-type vs. genetically engineered), and the efficiency of the extraction and purification steps.
Table 1: this compound Production Titers
| Strain of S. venezuelae | Production Condition | Reported Titer (mg/L) | Reference |
| Wild-Type ISP5230 | Ethanol Shock (6% v/v) | ~12 | [1] |
| Genetically Engineered | No shock required | ~24 (two-fold increase) | [2] |
Table 2: Purity of this compound after Purification
| Purification Method | Final Purity | Analytical Method | Reference |
| Not specified | 97.86% | Elemental Analysis | [3] |
Experimental Protocols
Protocol 1: Culturing Streptomyces venezuelae for this compound Production
This protocol describes the cultivation of S. venezuelae ISP5230 and the induction of this compound production using ethanol shock.
1.1. Media Preparation
-
MYM Agar (for strain maintenance):
-
Maltose: 4 g/L
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Agar: 15 g/L
-
Adjust pH to 7.0 before autoclaving.
-
-
MYM Broth (for inoculum preparation):
-
Maltose: 4 g/L
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium (D-galactose-L-isoleucine): [1]
-
D-galactose: 20 g/L
-
L-isoleucine: 5 g/L
-
MOPS buffer: 21 g/L
-
Adjust pH to 7.5 before autoclaving.[1]
-
1.2. Inoculum Preparation [4]
-
Inoculate a loopful of S. venezuelae ISP5230 spores or a 1 cm² patch of mycelia from a mature MYM agar plate into a 250 mL flask containing 50 mL of MYM broth.[4]
-
Incubate at 30°C with shaking at 250 rpm for 18-24 hours.[4]
1.3. Production of this compound [1][5]
-
Inoculate the production medium with a 10% (v/v) vegetative inoculum from the MYM broth culture.[5]
-
Incubate at 27-30°C with shaking.
-
Between 6 and 13 hours of incubation, supplement the culture with ethanol to a final concentration of 6% (v/v) to induce this compound production.[1]
-
Continue the incubation for an additional 48 hours. The culture broth will typically turn a characteristic reddish-brown color, indicating the presence of jadomycins.
Protocol 2: Extraction of this compound from Culture Broth
This protocol outlines the extraction of this compound from the culture supernatant.
2.1. Materials
-
Centrifuge
-
Ethyl acetate or Methanol
-
Separatory funnel
-
Rotary evaporator
-
Harvest the culture broth and centrifuge at 5,000-10,000 x g for 15-20 minutes to pellet the mycelia.
-
Carefully decant the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.[7] Perform the extraction three times for optimal recovery.
-
Alternatively, the culture broth can be extracted with methanol.[8]
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract using a combination of chromatographic techniques.
3.1. Step 1: Initial Purification by Column Chromatography [8][9]
-
Column Material: Phenyl-functionalized silica gel or Sephadex LH-20.[8][9]
-
Equilibration: Pre-condition the column with 100% methanol followed by deionized water if using a phenyl column.[8] For Sephadex LH-20, equilibrate with methanol.[9]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.
-
Washing (for Phenyl Column): Wash the column extensively with deionized water (e.g., 6-8 L for a 2 L production scale) to remove polar impurities.[8]
-
Elution:
-
Analysis: Collect the colored fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Concentration: Pool the fractions containing this compound and concentrate using a rotary evaporator.
3.2. Step 2: Further Purification by Flash Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system such as chloroform:methanol:25% aqueous ammonia (85:14:1) can be adapted for flash chromatography.[10]
-
Procedure:
-
Dissolve the partially purified extract from Step 1 in a minimal amount of the mobile phase.
-
Load the sample onto the flash chromatography column.
-
Elute with the chosen mobile phase system, collecting fractions.
-
Monitor the fractions by TLC or HPLC.
-
Pool the fractions containing pure this compound and concentrate.
-
3.3. Step 3: Final Polishing by Preparative Thin Layer Chromatography (Prep-TLC) [10]
-
Plate: Silica gel 60 F254 preparative TLC plates.
-
Mobile Phase: Chloroform:Methanol:25% aqueous NH3 (85:14:1) or other suitable solvent systems.[10]
-
Procedure:
-
Dissolve the this compound-containing fraction from flash chromatography in a suitable solvent.
-
Apply the sample as a band onto the preparative TLC plate.
-
Develop the plate in a chromatography chamber saturated with the mobile phase.
-
Visualize the separated bands under UV light (if applicable) or by their natural color.
-
Scrape the band corresponding to this compound from the plate.
-
Extract the this compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.
-
Filter to remove the silica gel and concentrate the solvent to obtain pure this compound.
-
Protocol 4: Analytical High-Performance Liquid Chromatography (HPLC)
This protocol is for the analysis of this compound purity.
4.1. Instrumentation and Conditions [11]
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 50 mm, 1.8 µm) or equivalent.[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: An example gradient could be a linear increase from 40% B to 90% B over 3-5 minutes.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Detection: UV-Vis detector at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound) or Mass Spectrometry (MS). The m/z for this compound is 550.0.[11]
Visualizations
Caption: Workflow for this compound Production and Purification.
Caption: Factors Influencing this compound Yield.
References
- 1. Conditions for the production of this compound by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering a regulatory region of jadomycin gene cluster to improve this compound production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Streptomyces venezuelae ISP5230 Maintains Excretion of Jadomycin upon Disruption of the MFS Transporter JadL Located within the Natural Product Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols for the Analysis of Jadomycin B by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Jadomycin B, a polyketide-derived natural product, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be adaptable for various research and development applications, from pharmacokinetic studies to quality control.
HPLC Analysis of this compound
High-Performance Liquid Chromatography is a fundamental technique for the separation, identification, and purification of this compound. The following protocol is a general guideline based on established methods for related compounds and can be optimized for specific analytical needs.
Experimental Protocol: HPLC Method
Objective: To achieve chromatographic separation of this compound from related impurities or other components in a sample matrix.
Instrumentation:
-
HPLC System with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical HPLC Column: Zorbax Eclipse XDB-C18 (4.6 x 50 mm, 1.8 µm) or equivalent.[1]
-
Guard Column: SecurityGuard C18 (4 x 2 mm) or equivalent.[1]
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic Acid (FA), LC-MS grade.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound. The retention time should be consistent with that of a this compound standard under the same conditions.
-
LC-MS/MS Analysis for Quantitative Determination of this compound
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex biological matrices, such as serum and tissue extracts. This protocol is based on a validated method for pharmacokinetic studies.[1][2]
Experimental Protocol: LC-MS/MS Method
Objective: To accurately quantify the concentration of this compound in biological samples.
Instrumentation:
-
HPLC System: Nexera HPLC system (Shimadzu) or equivalent.[1]
-
Mass Spectrometer: 5500 QTRAP hybrid quadrupole linear ion trap mass spectrometer (SCIEX) or equivalent, equipped with a TurboIonSpray ion source.[1]
-
Analytical and Guard Columns: As specified in the HPLC protocol.
Reagents:
-
Mobile Phases A and B: As specified in the HPLC protocol.
-
Internal Standard (IS): Jadomycin F.[1]
-
Acetonitrile (ACN), LC-MS grade.
-
Methanol, LC-MS grade.
-
Formic Acid, LC-MS grade.
Procedure:
-
Sample Preparation (from Mouse Serum):
-
To 50 µL of serum sample (or standard), add 150 µL of Acetonitrile containing the internal standard (Jadomycin F, 100 nmol/L).[1]
-
Vortex the mixture for 10 seconds.[1]
-
Centrifuge at 18,800 x g for 10 minutes at 4 °C.[1]
-
Transfer the supernatant to a new tube and dry it using a centrifugal evaporator (e.g., Genevac).[1]
-
Reconstitute the dried extract in 100 µL of 25% Acetonitrile.[1]
-
-
LC Conditions:
-
The LC conditions are the same as those described in the HPLC protocol.
-
-
MS/MS Conditions:
-
Data Acquisition and Analysis:
-
Use appropriate software (e.g., Analyst 1.6 for acquisition, MultiQuant 3.0 for processing) for data collection and quantification.[1]
-
Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.
-
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the pharmacokinetic parameters of this compound in female Balb/C mice following a single intraperitoneal dose of 6 mg/kg.[1][2][4]
| Parameter | Value | Units |
| Cmax (Maximum Serum Concentration) | 3.4 ± 0.27 | µM |
| tmax (Time to Reach Cmax) | 15 | minutes |
| t1/2 el (Elimination Half-life) | 1.7 ± 0.058 | hours |
| CLIP (Clearance from Plasma) | 52 ± 4.9 | mL/h |
| VD, IP (Volume of Distribution) | 130 ± 12 | mL |
Visualizations
Experimental Workflow for LC-MS/MS Analysis of this compound
The following diagram illustrates the key steps in the quantitative analysis of this compound from biological samples using LC-MS/MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
Logical Relationship of LC-MS/MS Components
This diagram shows the logical connection and flow of the sample and data through the components of the LC-MS/MS system.
Caption: Logical flow of the LC-MS/MS system for analysis.
References
Application Notes and Protocols for the Structural Elucidation of Jadomycin B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jadomycin B is a unique angucyclic antibiotic produced by Streptomyces venezuelae ISP5230 under specific stress conditions, such as heat shock or exposure to ethanol[1]. It belongs to the jadomycin family of natural products, which are characterized by a polyketide-derived pentacyclic core structure. A distinctive feature of this compound is the incorporation of an amino acid, L-isoleucine, into its structure, forming an oxazolone ring, and its glycosylation with L-digitoxose[1][2][3]. The structural complexity and biological activity of this compound, including its potential as an anticancer agent, make its unambiguous structural elucidation a critical aspect of its study and development[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural characterization of such complex natural products in solution. This document provides detailed application notes and protocols for the structural elucidation of this compound using a suite of NMR experiments. It is important to note that this compound often exists as a mixture of diastereomers at the aminal position (C-3a), which can lead to the observation of multiple sets of signals in the NMR spectra[2]. The data presented here corresponds to the major diastereomer.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. Data has been compiled from various spectroscopic studies on jadomycins[2][4].
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Angucycline Core | |||
| H-1 | ~4.5-4.7 | m | |
| H-3a | ~5.2 | d | |
| H-4 | ~7.5 | d | 8.0 |
| H-6 | ~7.8 | d | 8.0 |
| H-9 | ~7.2 | s | |
| H-11 | ~7.6 | s | |
| 5-CH₃ | ~2.4 | s | |
| Isoleucine Moiety | |||
| H-1' | ~2.1 | m | |
| H-2' | ~1.5, 1.2 | m | |
| 3'-CH₃ | ~0.9 | t | 7.5 |
| 4'-CH₃ | ~1.0 | d | 7.0 |
| L-Digitoxose Moiety | |||
| H-1'' | ~5.5 | d | 3.0 |
| H-2''ax | ~1.8 | m | |
| H-2''eq | ~2.3 | m | |
| H-3'' | ~3.8 | m | |
| H-4'' | ~3.4 | m | |
| H-5'' | ~4.0 | m | |
| 6''-CH₃ | ~1.3 | d | 6.5 |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) |
| Angucycline Core | |
| C-1 | ~60 |
| C-2 | ~175 |
| C-3a | ~85 |
| C-4 | ~120 |
| C-4a | ~135 |
| C-5 | ~140 |
| 5-CH₃ | ~20 |
| C-6 | ~125 |
| C-6a | ~130 |
| C-7 | ~160 |
| C-7a | ~115 |
| C-8 | ~185 |
| C-8a | ~110 |
| C-9 | ~120 |
| C-10 | ~140 |
| C-11 | ~115 |
| C-12 | ~155 |
| C-12a | ~125 |
| C-12b | ~130 |
| C-13 | ~180 |
| C-13a | ~105 |
| Isoleucine Moiety | |
| C-1' | ~35 |
| C-2' | ~25 |
| C-3' | ~15 |
| C-4' | ~10 |
| L-Digitoxose Moiety | |
| C-1'' | ~100 |
| C-2'' | ~35 |
| C-3'' | ~70 |
| C-4'' | ~75 |
| C-5'' | ~65 |
| C-6'' | ~20 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
1. Sample Preparation
-
Compound Isolation : this compound is typically isolated from the culture broth of Streptomyces venezuelae ISP5230 grown under stress conditions. Purification is achieved through chromatographic techniques such as silica gel chromatography and HPLC.
-
Solvent : For NMR analysis, dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent may affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).
-
NMR Tube : Use a high-quality 5 mm NMR tube. Ensure the sample is free of any particulate matter.
2. 1D NMR Spectroscopy
-
¹H NMR :
-
Spectrometer : 400 MHz or higher field spectrometer.
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
Processing : Apply a line broadening factor of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR :
-
Spectrometer : 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program : Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width : 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024-4096 scans.
-
Processing : Apply a line broadening factor of 1-2 Hz before Fourier transformation.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) :
-
Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. This is crucial for assigning the carbon signals.
-
3. 2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy) :
-
Purpose : To identify proton-proton spin systems (i.e., protons that are coupled to each other, typically through 2-3 bonds).
-
Pulse Program : Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points : 2048 (F2) x 256 (F1).
-
Number of Scans : 4-8 per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program : Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
¹J(C,H) Coupling Constant : Optimized for an average one-bond C-H coupling of 145 Hz.
-
Data Points : 2048 (F2) x 256 (F1).
-
Number of Scans : 8-16 per increment.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) :
-
Purpose : To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and establishing the overall carbon skeleton.
-
Pulse Program : Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Long-Range Coupling Constant (ⁿJ(C,H)) : Optimized for a long-range coupling of 8 Hz.
-
Data Points : 2048 (F2) x 256 (F1).
-
Number of Scans : 16-32 per increment.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) :
-
Purpose : To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
Mixing Time : For NOESY, a mixing time of 500-800 ms is typically used. For ROESY, a shorter mixing time is generally employed.
-
Mandatory Visualizations
References
- 1. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C30H31NO9 | CID 46173799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
Application Notes: In Vitro Cytotoxicity of Jadomycin B in Cancer Cells
Introduction
Jadomycins are a class of natural products derived from the soil bacterium Streptomyces venezuelae.[1][2] Jadomycin B, a notable member of this class, has demonstrated significant cytotoxic effects against various cancer cell lines, including those that are multidrug-resistant.[2][3] Its mechanisms of action are multifaceted, involving the copper-dependent generation of reactive oxygen species (ROS), inhibition of type II topoisomerases, and induction of DNA damage, ultimately leading to apoptosis (programmed cell death).[2][4][5] These properties make this compound a promising candidate for cancer therapeutic development. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.
Mechanism of Action Overview
This compound exerts its anticancer effects through several proposed pathways:
-
ROS Generation: In a copper-dependent reaction, this compound can increase intracellular ROS, leading to oxidative stress and cellular damage.[2][4]
-
Topoisomerase II Inhibition: It can function as a topoisomerase II poison, leading to DNA double-strand breaks and triggering apoptotic pathways.[2][5]
-
Apoptosis Induction: The culmination of DNA damage and cellular stress leads to the activation of apoptotic cascades, resulting in cancer cell death.[5][6]
Experimental Protocols
Cell Culture
This protocol is generalized for adherent human cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) or MCF7 (breast cancer), which have been used in this compound studies.[4][7]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, add 1-2 mL of Trypsin-EDTA, and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
MTT Cytotoxicity Assay Protocol
The MTT assay is a quantitative colorimetric method to determine cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution prepared in DMSO, stored at -20°C)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
96-well plates with cultured cells
-
Microplate reader (absorbance at 570 nm)
Detailed Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to a concentration of 7.5 x 10⁴ cells/mL in complete medium.[8]
-
Seed 100 µL of the cell suspension (approximately 7,500 cells) into each well of a 96-well plate.[8]
-
Include control wells containing medium only (no cells) for background absorbance.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and recover.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range for this compound is 0-30 µM.[4][9] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilution or vehicle control (medium with DMSO) to each well. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6][9]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well, including controls.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. A purple precipitate should be visible in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[8][10]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][10]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[8]
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value is determined by plotting Percent Viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Quantitative data, such as IC50 values, should be summarized in a table for clear comparison across different cell lines or experimental conditions.
| Cell Line | Treatment Duration (h) | This compound IC50 (µM) | Reference Compound IC50 (µM) |
| MDA-MB-231 | 72 | [Insert experimental value] | Doxorubicin: [Insert value] |
| MCF7 | 72 | [Insert experimental value] | Doxorubicin: [Insert value] |
| 4T1 (murine) | 72 | ~2.3 - 30[9] | Doxorubicin: [Insert value][9] |
Table 1: Example data table for summarizing this compound cytotoxicity.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound MTT cytotoxicity assay.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanisms of this compound-induced cytotoxicity.
References
- 1. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acquired resistance to this compound in human triple-negative breast cancer cells is associated with increased cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological interactions of this compound with topoisomerase poisons in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Jadomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of Jadomycin B, a polyketide-derived natural product produced by Streptomyces venezuelae.[1][2] The following methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in obtaining reliable and reproducible data.
This compound and its analogues have demonstrated significant activity against a variety of bacteria, particularly Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Accurate susceptibility testing is crucial for the evaluation of its potential as a therapeutic agent.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as determined by the broth microdilution method.[1] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]
| Bacterial Strain | Organism Type | MIC (µg/mL) |
| S. aureus C623 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 |
| S. aureus 305 | Staphylococcus aureus | 4 |
| S. epidermidis C960 (ATCC 14990) | Staphylococcus epidermidis | 0.5 |
Data sourced from Jakeman et al., 2009.[1]
Experimental Protocols
Three standard methods for antibacterial susceptibility testing are detailed below: Broth Microdilution, Disk Diffusion, and Agar Dilution.[6] The choice of method may depend on factors such as the number of isolates to be tested, the need for quantitative versus qualitative results, and laboratory resources.[7]
Protocol 1: Broth Microdilution Method
This method is used to determine the quantitative MIC of this compound and is suitable for testing multiple isolates simultaneously.[8] It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.[4]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[9]
-
Positive control antibiotic (e.g., Vancomycin for MRSA)[1]
-
Negative control (broth only)
-
Growth control (broth with inoculum, no drug)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound in CAMHB. Note that for natural products that are not readily soluble in water, an initial stock in a solvent like DMSO is common.[10] The final concentration of the solvent in the wells should be kept low (typically ≤1%) to avoid affecting bacterial growth.
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the total volume in each well to 100 µL.
-
Well 12 will contain 100 µL of uninoculated CAMHB to serve as a negative/sterility control.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[4] This can be assessed visually or with a plate reader.
-
For colored compounds like this compound, a growth indicator such as resazurin may be added after incubation to aid in determining the endpoint.[11]
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Caption: Broth Microdilution Workflow for MIC Determination.
Protocol 2: Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the sensitivity or resistance of bacteria to an antimicrobial agent.[12][13] A paper disk impregnated with a known concentration of this compound is placed on an agar plate inoculated with the test organism. The drug diffuses into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.[14]
Materials:
-
This compound solution
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[14]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs[9]
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of this compound Disks:
-
Aseptically apply a defined amount of this compound solution to each sterile blank paper disk and allow them to dry completely. The concentration will need to be optimized to produce appropriate zone sizes.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in Protocol 1.[9]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage (lawn culture).[15]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.[16]
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data and clinical breakpoints, which are not yet established for this compound.[17] For research purposes, the zone diameter provides a qualitative measure of antibacterial activity.
-
Caption: Kirby-Bauer Disk Diffusion Workflow.
Protocol 3: Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination.[7] It involves incorporating various concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms. This method is particularly useful for testing a large number of isolates against a few antimicrobial agents.[18]
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) (maintained at 45-50°C)
-
Sterile petri dishes
-
Bacterial inocula (can be standardized as in Protocol 1 and further diluted)
-
Inocula-replicating apparatus (optional, but recommended for multiple isolates)[19]
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
For each concentration, add 1 part of the this compound stock solution to 9 parts of molten MHA. Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes.
-
Prepare a control plate containing agar with no this compound.
-
Allow the plates to solidify completely and dry before use.
-
-
Inoculum Preparation:
-
Prepare bacterial suspensions adjusted to a 0.5 McFarland standard.
-
Dilute the suspensions to achieve a final inoculum concentration of approximately 10⁴ CFU per spot when applied to the agar surface.[18]
-
-
Inoculation of Plates:
-
Spot-inoculate the prepared agar plates with a standardized volume (e.g., 1-10 µL) of each bacterial suspension. Up to 36 different isolates can be tested on a single plate.[7]
-
Mark the plate to identify each isolate's location.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
Caption: Logical Flow of the Agar Dilution Method.
References
- 1. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activities of this compound and structurally related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. woah.org [woah.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 9. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
- 15. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 16. fpharm.uniba.sk [fpharm.uniba.sk]
- 17. fda.gov [fda.gov]
- 18. Agar dilution - Wikipedia [en.wikipedia.org]
- 19. academic.oup.com [academic.oup.com]
Application Notes: Jadomycin B for Overcoming Multidrug Resistance in Breast Cancer
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.co.uk [promega.co.uk]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 6. AURORA B Kinase Enzyme System Application Note [promega.com]
- 7. 4.3.1. Western Blot for Phospho-γH2AX Histone [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. 2.5. MTT assay [bio-protocol.org]
- 10. topogen.com [topogen.com]
Application Notes and Protocols for the Creation of Novel Jadomycin Analogs through Precursor-Directed Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of novel Jadomycin analogs using precursor-directed biosynthesis with Streptomyces venezuelae. Jadomycins are a class of angucycline polyketide antibiotics that exhibit a range of biological activities, including antimicrobial and anticancer properties.[1][2][3] A unique feature of their biosynthesis is the non-enzymatic incorporation of an amino acid to form a characteristic oxazolone ring, allowing for the creation of a diverse library of analogs by supplying different amino acid precursors in the fermentation medium.[2][4][5]
Introduction to Precursor-Directed Biosynthesis of Jadomycins
Jadomycin biosynthesis in Streptomyces venezuelae is typically induced under stress conditions such as heat shock or ethanol treatment.[6] The biosynthetic gene cluster directs the formation of a polyketide core, which is then modified to an aldehyde intermediate.[2] This intermediate reacts non-enzymatically with an available amino acid from the culture medium, leading to the formation of the final Jadomycin structure with a variable side chain derived from the precursor amino acid.[2][5] This flexibility allows for the generation of novel analogs with potentially improved or novel biological activities by feeding natural, non-proteinogenic, or synthetic amino acids to the culture.[1]
Experimental Protocols
Culture Maintenance and Inoculum Preparation
Protocol 2.1.1: Maintenance of Streptomyces venezuelae
-
Strain: Streptomyces venezuelae ISP5230.
-
Medium: Maltose-Yeast Extract-Malt Extract (MYM) agar.
-
Maltose: 4 g/L
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
MOPS buffer: 1.9 g/L
-
Agar: 15 g/L
-
Adjust pH to 7.5.
-
-
Incubation: Streak the strain on MYM agar plates and incubate at 30°C for 3-4 days until well-sporulated.
-
Storage: Store plates at 4°C for short-term use or prepare spore suspensions in 20% glycerol for long-term storage at -80°C.
Protocol 2.1.2: Inoculum Preparation
-
Medium: MYM broth (same composition as MYM agar but without agar).
-
Inoculation: Inoculate a 250 mL flask containing 50 mL of MYM broth with spores or a mycelial plug from a fresh MYM agar plate.
-
Incubation: Incubate at 30°C with shaking at 250 rpm for 40-48 hours to obtain a dense seed culture.
Precursor-Directed Fermentation and Analog Production
Protocol 2.2.1: Fermentation for Jadomycin Analog Production
-
Production Medium:
-
D-Galactose: 20 g/L
-
Precursor Amino Acid: 10-20 mM (as the sole nitrogen source)
-
MOPS buffer: 1.9 g/L
-
Trace elements solution: 1 mL/L
-
Adjust pH to 7.5.
-
-
Inoculation: Inoculate the production medium with 2-5% (v/v) of the seed culture.
-
Incubation: Incubate at 30°C with shaking at 250 rpm.
-
Induction (Stress Shock): After a specific period of growth (typically 6-13 hours), induce Jadomycin production by one of the following methods:
-
Fermentation: Continue the fermentation for an additional 48-72 hours post-induction. The appearance of a colored pigment in the broth is indicative of Jadomycin production.
Extraction and Purification of Jadomycin Analogs
Protocol 2.3.1: Extraction
-
Cell Removal: Centrifuge the fermentation broth at 4000 rpm for 30 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2.3.2: Purification
-
Adsorption Chromatography: Redissolve the crude extract in a minimal amount of methanol and adsorb it onto a solid support (e.g., Celite or silica gel).
-
Column Chromatography:
-
Pack a silica gel column with an appropriate solvent system (e.g., dichloromethane:methanol gradient).
-
Load the adsorbed crude extract onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the desired Jadomycin analog.
-
Final Purification: Pool the pure fractions and evaporate the solvent. For higher purity, a final purification step using preparative HPLC may be necessary.
Data Presentation
Yields of Jadomycin Analogs from Precursor-Directed Biosynthesis
| Precursor Amino Acid | Jadomycin Analog | Yield (mg/L) | Reference |
| L-Isoleucine | Jadomycin B | ~12 | [1] |
| L-Phenylalanine | Jadomycin F | Varies | [2] |
| L-Leucine | Jadomycin L | Varies | [2] |
| L-Serine | Jadomycin S | Varies | [2] |
| L-Threonine | Jadomycin T | Varies | [2] |
| L-Methionine | Jadomycin M | Varies | [2] |
| L-Asparagine | Jadomycin N | Varies | [1] |
| Glycine | Jadomycin G | Varies | [3] |
| 4-Amino-L-phenylalanine | Jadomycin 4-amino-L-phenylalanine | Not specified | [7][8] |
Antimicrobial Activity of Selected Jadomycin Analogs
| Jadomycin Analog | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 1-8 | [2][3] |
| Jadomycin L | Staphylococcus aureus (MRSA) | 1-8 | [2][3] |
| Jadomycin F | Staphylococcus aureus (MRSA) | 1-8 | [2][3] |
| Jadomycin S | Staphylococcus aureus (MRSA) | >16 | [2] |
| Jadomycin T | Staphylococcus aureus (MRSA) | >16 | [2] |
| Jadomycin G | Staphylococcus aureus (MRSA) | >64 | [3] |
| Jadomycin N | Staphylococcus aureus (MRSA) | >64 | [3] |
Visualizations
Caption: Experimental workflow for precursor-directed biosynthesis of Jadomycin analogs.
Caption: Regulatory pathway of Jadomycin biosynthesis in S. venezuelae.
References
- 1. d-nb.info [d-nb.info]
- 2. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The dynamic structure of this compound and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 8. Isolation and Synthetic Diversification of Jadomycin 4-Amino-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Jadomycin B in Zebrafish Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jadomycin B, a natural product derived from Streptomyces venezuelae, has demonstrated significant cytotoxic effects against various cancer cell lines, including multidrug-resistant (MDR) breast cancer.[1][2] Its unique anticancer properties, which include the induction of apoptosis through DNA damage and inhibition of topoisomerase II, make it a compelling candidate for further preclinical evaluation.[3][4][5] The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid and efficient screening of anticancer compounds due to its optical transparency, rapid development, and genetic tractability.[6] This document provides detailed protocols for the evaluation of this compound's anti-tumor efficacy in a zebrafish xenograft model using human breast cancer cells.
Mechanism of Action of this compound
This compound is understood to exert its anticancer effects through a multi-faceted approach. One of its primary mechanisms involves the generation of reactive oxygen species (ROS) in a copper-dependent manner, leading to oxidative stress and DNA damage.[1][2] Additionally, this compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, which further contributes to DNA double-strand breaks and the induction of apoptosis.[3][4][5] There is also evidence suggesting a potential interplay with the COX-2 signaling pathway.[7]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line/Model | Value | Reference |
| IC50 | MDA-MB-231 (human breast cancer) | ~1-5 µM | [1] |
| Maximum Tolerated Dose (MTD) | Zebrafish Larvae | 20-40 µM | |
| Tumor Growth Inhibition | MDA-MB-231 Zebrafish Xenograft (40 µM this compound) | ~33% reduction in cell proliferation | |
| Tumor Growth Inhibition | 231-EGFP Zebrafish Xenograft (20 µM this compound) | 39% reduction in fluorescence intensity | [7] |
| Combined Therapy (this compound 20 µM + Celecoxib 5 µM) | 231-EGFP Zebrafish Xenograft | 75% reduction in fluorescence intensity | [7] |
Experimental Protocols
Zebrafish Husbandry and Maintenance
-
Strain: Casper (transparent) or transgenic lines expressing fluorescent vascular markers (e.g., Tg(fli1:EGFP)) are recommended.
-
Housing: Maintain adult zebrafish in a recirculating aquaculture system at 28.5°C with a 14/10-hour light/dark cycle.
-
Breeding: Set up breeding pairs in tanks with a divider the evening before egg collection. Remove the divider in the morning to allow for natural spawning.
-
Egg Collection and Maintenance: Collect embryos and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered with sodium bicarbonate to pH 7.2) in a petri dish at 28.5°C.
Cancer Cell Culture and Preparation
-
Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231, is a suitable model. For fluorescence-based tracking, use a stable cell line expressing a fluorescent protein (e.g., GFP or mCherry).
-
Culture Conditions: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Labeling (for non-fluorescent cell lines):
-
Harvest cells using trypsin-EDTA.
-
Wash cells with PBS.
-
Resuspend cells in PBS containing a fluorescent cell tracker dye (e.g., CM-DiI) according to the manufacturer's instructions.
-
Incubate for the recommended time, then wash the cells twice with PBS to remove excess dye.
-
-
Preparation for Injection:
-
Resuspend the fluorescently labeled or expressing cells in serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL.
-
Keep the cell suspension on ice to maintain viability.
-
Microinjection of Cancer Cells into Zebrafish Embryos
-
Anesthetize Embryos: At 48 hours post-fertilization (hpf), anesthetize the zebrafish embryos in E3 medium containing 0.02% tricaine (MS-222).
-
Align Embryos: Align the anesthetized embryos on a 1% agarose gel plate.
-
Load Microinjection Needle: Load a borosilicate glass capillary needle with the cancer cell suspension.
-
Injection: Using a micromanipulator and a microinjector, inject approximately 50-100 cells (a volume of ~5 nL) into the yolk sac of each embryo.
-
Recovery and Incubation: After injection, transfer the embryos to fresh E3 medium and incubate at 33-34°C to facilitate the growth of the human cancer cells.
This compound Treatment of Xenografted Zebrafish
-
Treatment Initiation: At 1-day post-injection (dpi), select healthy embryos with visible fluorescent tumor masses for drug treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in E3 medium to the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM). Include a vehicle control group with the same concentration of the solvent.
-
Treatment Administration: Transfer individual embryos to a 96-well plate and add 200 µL of the this compound-containing E3 medium or vehicle control to each well.
-
Incubation: Incubate the embryos at 33-34°C for the desired treatment duration (e.g., 48-72 hours). Refresh the treatment solution daily.
Imaging and Quantification of Tumor Growth
-
Imaging: At designated time points (e.g., 0, 24, 48, and 72 hours post-treatment), anesthetize the embryos and mount them in a drop of 3% methylcellulose on a glass slide for imaging.
-
Microscopy: Acquire fluorescent and bright-field images of the tumor mass using a fluorescence microscope.
-
Quantification:
-
Fluorescent Area/Intensity: Use image analysis software (e.g., ImageJ) to measure the area or total fluorescence intensity of the tumor mass.
-
Cell Counting: For some applications, it may be possible to dissociate the tumor and count the fluorescent cells using a hemocytometer or flow cytometry.
-
Data Analysis: Calculate the fold change in tumor size or fluorescence intensity relative to the initial time point (0 hours) for both treated and control groups.
-
Toxicity Assessment
-
Monitor the zebrafish larvae daily for any signs of toxicity, such as mortality, edema, or morphological abnormalities.
-
Record the survival rate in each treatment group throughout the experiment.
Apoptosis Assay (Caspase-3 Activity)
-
Sample Preparation: At the end of the treatment period, euthanize the zebrafish larvae and homogenize them in a lysis buffer.
-
Caspase-3 Activity Assay: Use a commercially available caspase-3 colorimetric or fluorometric assay kit.
-
Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at an excitation/emission of 380/460 nm (fluorometric).
-
-
Data Analysis: Compare the caspase-3 activity in this compound-treated groups to the vehicle control group.
Anti-Angiogenesis Assay
-
Zebrafish Strain: Utilize a transgenic zebrafish line with fluorescently labeled vasculature, such as Tg(fli1:EGFP).
-
Xenograft and Treatment: Perform the xenograft and this compound treatment as described above.
-
Imaging: At the end of the treatment period, image the tumor and the surrounding vasculature using a fluorescence microscope.
-
Quantification:
-
Measure the number and length of new blood vessels sprouting towards the tumor mass.
-
Quantify the total length of blood vessels within a defined region of interest around the tumor.
-
-
Data Analysis: Compare the extent of angiogenesis in the this compound-treated groups to the vehicle control group.
Visualizations
Experimental workflow for evaluating this compound in zebrafish xenografts.
Proposed signaling pathways of this compound's anticancer activity.
References
- 1. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired resistance to this compound in human triple-negative breast cancer cells is associated with increased cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield of Jadomycin B in fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Jadomycin B.
Troubleshooting Guide
Q1: My Streptomyces venezuelae culture is growing well, but I'm seeing little to no this compound production. What are the common causes?
Low or absent this compound production despite good cell growth is a common issue. The biosynthesis of this compound is complex and tightly regulated, often requiring specific stress conditions and media components. Here are the primary factors to investigate:
-
Inadequate Stress Induction: this compound is a secondary metabolite, and its production in Streptomyces venezuelae ISP5230 is typically induced by cellular stress. Without a proper stress shock, the biosynthetic gene cluster may not be activated.
-
Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources, as well as phosphate levels, are critical for directing metabolic flux towards this compound synthesis.
-
Incorrect Fermentation pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting this compound production.
-
Timing of Stress Induction: The growth phase at which the stress is applied is crucial for maximizing yield.[1][2]
-
Genetic Instability of the Strain: Serial subculturing can sometimes lead to genetic mutations and loss of productivity in Streptomyces strains.
Q2: I've applied an ethanol shock, but the this compound yield is still low. How can I optimize the stress induction?
Optimizing the stress induction protocol is key to enhancing this compound production. Consider the following parameters:
-
Timing of Ethanol Shock: The highest yields are often observed when ethanol is added during the early to mid-exponential growth phase. For instance, adding 6% (v/v) ethanol between 6 and 13 hours post-inoculation has been shown to be effective.[1][2] Cultures treated with ethanol later than 17 hours post-inoculation may produce little to no this compound.[1][2]
-
Ethanol Concentration: A final concentration of 6% (v/v) ethanol is commonly used.[1][2] However, this may need to be optimized for your specific strain and media conditions.
-
Alternative Stressors: Heat shock (e.g., a shift to 42°C) or phage infection can also induce this compound production and may be more effective in your experimental setup.[1][2]
Below is a logical workflow for troubleshooting low yield after stress induction:
Q3: What are the optimal media components for high this compound yield?
Media composition is a critical factor. Here's a breakdown of key components and their effects:
-
Carbon Source: While D-galactose is traditionally used, glucose can also be an effective carbon source.[3][4] Mannose, maltotriose, and maltose have also been shown to support this compound production at levels higher than galactose.[4]
-
Nitrogen Source: L-isoleucine is the specific amino acid precursor for the oxazolone ring in this compound.[5] Replacing L-isoleucine with other amino acids will lead to the production of different Jadomycin analogs.[1][2][3][5][6][7]
-
Phosphate Concentration: Low concentrations of phosphate are generally favorable for secondary metabolite production.[4] High phosphate levels can repress this compound biosynthesis.
-
Buffering Agent: Using a buffer such as MOPS can help maintain a stable pH, which is crucial for consistent production.[3][4] An initial pH of 7.5 is often optimal.[1][2]
Table 1: Effect of Media Components on this compound Production
| Component | Recommended | Notes |
| Carbon Source | Glucose or D-galactose | Mannose, maltotriose, and maltose are also effective alternatives.[4] |
| Nitrogen Source | L-isoleucine | Essential for this compound synthesis. Other amino acids produce analogs.[1][2][5] |
| Phosphate | Low concentration | High phosphate can be inhibitory.[4] |
| Buffer | MOPS | Helps maintain optimal pH.[3][4] |
| Initial pH | 7.5 | Critical for optimal enzyme function.[1][2] |
Frequently Asked Questions (FAQs)
Q4: Can I produce analogs of this compound?
Yes, the biosynthesis of this compound is remarkably flexible in its acceptance of different amino acid precursors. By replacing L-isoleucine in the fermentation medium with other L- or D-amino acids, you can generate a variety of Jadomycin analogs with potentially novel biological activities.[3][5][6][7] This is due to the non-enzymatic incorporation of the amino acid into the Jadomycin scaffold.[5]
Q5: Is there a way to increase this compound yield through genetic engineering?
Absolutely. Genetic manipulation of the regulatory genes in the Jadomycin biosynthetic cluster can significantly enhance production.
-
Disruption of Repressor Genes: The gene jadR2 acts as a negative regulator of the Jadomycin biosynthetic genes.[8] Disrupting jadR2 can lead to the production of this compound even without stress induction and can result in overproduction when stressed.[8][9]
-
Promoter Replacement: Replacing the native regulatory region, which includes four regulatory genes (jadW2, jadW3, jadR2, and jadR1) and the native promoter upstream of jadJ, with a strong constitutive promoter like ermEp* can lead to a twofold increase in this compound yield and eliminates the need for an ethanol shock.[10]
Q6: What is the biosynthetic pathway for the L-digitoxose sugar moiety of this compound?
The L-digitoxose sugar is a critical component of this compound, and its biosynthesis is governed by a set of genes within the jad cluster. The pathway begins with glucose-1-phosphate and involves a series of enzymatic conversions. The key genes involved are jadO, P, Q, S, T, U, and V.[11][12] The gene jadX is not essential for the biosynthesis but its presence improves the yield.[3]
Experimental Protocols
Protocol 1: this compound Fermentation with Ethanol Shock
-
Inoculum Preparation:
-
Inoculate a suitable seed medium (e.g., TSB) with spores or a mycelial fragment of S. venezuelae ISP5230.
-
Incubate at 30°C with shaking (250 rpm) for 24-48 hours.
-
-
Production Culture:
-
Prepare the production medium. A commonly used medium is a D-galactose-L-isoleucine medium with an initial pH of 7.5.[1][2] Alternatively, a glucose-based medium with MOPS buffer can be used.[4]
-
Inoculate the production medium with 2% (v/v) of the seed culture.
-
Incubate at 30°C with shaking (250 rpm).
-
-
Ethanol Shock:
-
Fermentation and Harvest:
-
Continue incubation for an additional 48-72 hours.
-
Monitor this compound production by observing the characteristic red-brown pigmentation of the culture broth.
-
Harvest the culture and extract this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
-
Quantification:
-
Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a UV-Vis detector.
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelia and supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is used for separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV-Vis detection at a wavelength where this compound has significant absorbance, or ELSD for more universal detection.
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
-
Table 2: this compound Production Yields under Different Conditions
| Strain | Condition | Yield (Relative to Stressed Wild-Type) | Reference |
| Wild-Type S. venezuelae | Ethanol Shock (6% v/v) | 1.0 | [1][2] |
| Wild-Type S. venezuelae | Heat Shock (42°C) | Comparable to ethanol shock | [1][2] |
| jadR2 Disruption Mutant | No Stress | This compound produced | [8] |
| jadR2 Disruption Mutant | Ethanol Shock | Overproduced | [8] |
| Engineered Strain (ermEp* promoter) | No Stress | ~2.0 | [10] |
References
- 1. Conditions for the production of this compound by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering a regulatory region of jadomycin gene cluster to improve this compound production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of the dideoxysugar component of this compound: genes in the jad cluster of Streptomyces venezuelae ISP5230 for L-digitoxose assembly and transfer to the angucycline aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
optimizing culture media for enhanced Jadomycin B production
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working to enhance the production of Jadomycin B from Streptomyces venezuelae.
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation experiments.
Q1: Why is there no this compound production in my culture?
A1: Lack of production is often linked to several critical factors:
-
Absence of Stress Induction: Streptomyces venezuelae ISP5230 requires a stressor to initiate this compound biosynthesis.[1][2] Production is typically induced by heat shock (e.g., 42°C) or exposure to toxins like ethanol.[1][2] Without these inducers, the biosynthetic gene cluster remains largely silent.
-
Incorrect Timing of Induction: The timing of the stress induction is crucial. For ethanol shock, the highest yields are achieved when ethanol is added between 6 and 13 hours after inoculation into the production medium.[1][2] Adding the inducer too late (e.g., after 17 hours) can result in little to no production.[1][2]
-
Inappropriate Culture Medium: The composition of the medium is vital. A nutrient-deprived, amino acid-rich medium is necessary for production.[3] Key components include a specific carbon source like D-galactose and the amino acid L-isoleucine.[1]
-
Genetic Regulation: The expression of this compound biosynthesis genes is negatively regulated by the jadR2 gene.[4][5] In wild-type strains, this repression must be overcome by stress.
Q2: My this compound yield is consistently low. How can I improve it?
A2: To enhance low yields, consider the following optimization strategies:
-
Optimize Nutrient Concentrations: this compound titers can be increased by raising the concentrations of both D-galactose and L-isoleucine in the production medium.[1][2]
-
Refine Induction Conditions: Experiment with the concentration of the ethanol used for shock. A 6% (v/v) concentration has been shown to be effective.[1][2] Ensure the timing of the shock is optimized for your specific growth conditions, typically within the early-to-mid logarithmic growth phase.
-
Genetic Engineering: For a significant, stable increase in production, genetic modification is a powerful strategy. Replacing the native regulatory region (including genes jadW2, jadW3, jadR2, jadR1) with a strong constitutive promoter like ermEp* can drive high-level expression of the biosynthetic genes without the need for a stress inducer.[5][6] This method has been reported to double the yield compared to the stressed wild-type strain.[6]
-
Control Culture pH: Maintaining an optimal pH is important. The highest titers have been reported in a D-galactose-L-isoleucine medium with an initial pH of 7.5.[1][2]
Q3: My culture is producing pigments, but they are not this compound. What is happening?
A3: You are likely producing Jadomycin analogues. The structure of the final Jadomycin product is determined by the amino acid present in the culture medium.[7]
-
Amino Acid Incorporation: The Jadomycin biosynthetic pathway involves the non-enzymatic incorporation of an amino acid to form the characteristic oxazolone ring.[5][7]
-
Analogue Formation: If you replace L-isoleucine (which is required for this compound) with other amino acids (e.g., serine, phenylalanine, methionine), the bacterium will incorporate these into the Jadomycin scaffold, resulting in the formation of different colored analogues.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is the role of ethanol shock in this compound production?
A1: In Streptomyces venezuelae, the this compound biosynthetic gene cluster is under negative regulation by a repressor protein, JadR2.[4][5] Ethanol shock acts as an environmental stress that overcomes this negative regulation, allowing the transcription of the genes required for this compound synthesis.[4]
Q2: Can I use a different carbon source instead of D-galactose?
A2: While other carbon sources can be utilized by S. venezuelae for growth, D-galactose has been specifically identified as a key component of the production medium that leads to high titers of this compound.[1][2] A more robust culture condition was also developed using glucose as the carbon source along with MOPS buffer and a low phosphate concentration.[5]
Q3: What is the primary regulatory mechanism controlling this compound biosynthesis?
A3: Jadomycin biosynthesis is controlled by a complex regulatory cascade. Key players include:
-
JadR2: A repressor protein that negatively regulates the biosynthetic genes. Its effect is overcome by stress.[4][5]
-
JadR1: An activator protein that positively regulates the biosynthetic genes.[5][8] Mutants lacking jadR1 do not produce this compound.[5]
-
JadR*: Another regulator that responds to early pathway intermediates, such as dehydrorabelomycin (DHR), in a feed-forward mechanism to ensure a timely supply of cofactors.[8][9]
Q4: Are there alternatives to heat or ethanol shock for inducing production?
A4: Yes, infection with the bacteriophage SV1 has also been shown to induce this compound production, suggesting that phage-induced stress can also trigger the biosynthetic pathway.[1][2]
Data Presentation: Media Composition and Yields
Table 1: Comparison of Growth and Production Media
| Medium Type | Key Components | Purpose | Reference |
|---|---|---|---|
| MYM (Growth Medium) | Maltose (4 g/L), Yeast Extract (4 g/L), Malt Extract (10 g/L), MOPS buffer (1.9 g/L) | Cultivating vegetative cells of S. venezuelae for inoculation. | [3] |
| Production Medium | D-Galactose, L-Isoleucine, Low Phosphate, MOPS Buffer | Inducing this compound production following stress. | [1][5] |
| Genetically Engineered Strain Medium | Standard fermentation medium with glucose | Production without stress inducers due to promoter replacement. |[5][6] |
Table 2: Effect of Amino Acid Substitution on Jadomycin Production
| Amino Acid in Medium | Resulting Product | Observation | Reference |
|---|---|---|---|
| L-Isoleucine | This compound | Standard production of the desired compound. | [1] |
| Other Amino Acids (e.g., L-asparagine) | Jadomycin Analogues (e.g., Jadomycin N) | Formation of different colored pigments; novel structures. |[5] |
Table 3: this compound Production Yields
| Strain / Condition | Yield | Key Feature | Reference |
|---|---|---|---|
| Wild-Type + Ethanol Shock | ~12 mg/L | Standard stress-induced production. | [5] |
| Genetically Engineered Strain (ermEp)* | ~24 mg/L (Two-fold increase) | Constitutive expression, no shock required. |[5][6] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare Maltose-Yeast Extract-Malt Extract (MYM) broth (4 g maltose, 4 g yeast extract, 10 g malt extract per 1 L of distilled water).[3]
-
Inoculate 50 mL of sterile MYM broth in a 250 mL flask with a spore suspension or mycelial fragments of S. venezuelae ISP5230.
-
Incubate the culture on a rotary shaker at 120-150 rpm at 30°C for 2-3 days until a dense vegetative biomass is achieved.[10] This will serve as the inoculum for the production stage.
Protocol 2: this compound Production via Ethanol Shock
-
Prepare the production medium consisting of D-galactose and L-isoleucine with an initial pH of 7.5.[1][2]
-
Inoculate the production medium with the seed culture (typically a 2-5% v/v transfer).
-
Incubate the culture on a shaker at 30°C.
-
Between 6 and 13 hours post-inoculation, add ethanol to the culture to a final concentration of 6% (v/v) to induce the shock.[1][2]
-
Continue the incubation for an additional 48 hours. This compound production typically peaks around this time.[1]
-
Harvest the culture broth for extraction. The presence of this compound is often indicated by a characteristic change in the culture's color.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Simplified regulatory pathway of this compound biosynthesis.
References
- 1. Conditions for the production of this compound by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering a regulatory region of jadomycin gene cluster to improve this compound production in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JadR*-mediated feed-forward regulation of cofactor supply in jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Jadomycin B and Its Derivatives
Welcome to the technical support center for the purification of Jadomycin B and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The main challenges in the purification of this compound and its analogs stem from their chemical instability and the presence of closely related compounds. Key difficulties include:
-
pH Sensitivity: this compound is known to be sensitive to acidic conditions, which can lead to degradation. Furthermore, at alkaline pH (around pH 11), the oxazolone ring can open, leading to an equilibrium with an aldehyde intermediate.[1] Upon acidification (around pH 4), this intermediate can re-cyclize, potentially back to the desired product, but the exposure to harsh pH conditions should be minimized.[1]
-
Presence of Diastereomers: this compound naturally exists as a dynamic equilibrium of two diastereomers at the C-3a position.[2] These diastereomers can be difficult to separate chromatographically and may co-elute, complicating purification and characterization.
-
Structural Diversity of Analogs: The fermentation of Streptomyces venezuelae in the presence of different amino acids produces a variety of Jadomycin derivatives.[1] These analogs often have very similar physicochemical properties, making their separation from one another challenging.
-
Low Production Yields: The production of this compound can be inconsistent, and improving the yield often requires specific fermentation conditions, such as heat shock or ethanol treatment.[1] Low initial concentrations in the fermentation broth can make purification more difficult and reduce overall recovery.
Q2: What is the general workflow for the purification of this compound?
A2: A typical workflow for the purification of this compound from a Streptomyces venezuelae fermentation broth involves several key stages. The process begins with the extraction of the compounds from the culture, followed by one or more chromatographic steps to isolate and purify the target molecule.
Caption: A generalized workflow for the production and purification of this compound.
Q3: Are there any strategies to improve the production yield of this compound before starting purification?
A3: Yes, optimizing the fermentation conditions is crucial for maximizing the starting concentration of this compound, which in turn facilitates purification. Studies have shown that the production of this compound by Streptomyces venezuelae can be significantly increased by:
-
Heat Shock or Ethanol Treatment: Inducing stress conditions, such as heat shock or the addition of ethanol to the culture medium, has been demonstrated to trigger the production of this compound.[1]
-
Media Composition: The composition of the fermentation medium, particularly the amino acid source, is critical. Replacing L-isoleucine with other amino acids can lead to the production of various Jadomycin analogs.[1]
-
Genetic Engineering: Genetically modified strains of Streptomyces venezuelae have been developed that can exhibit a two-fold increase in the production of this compound compared to the wild-type strain.[1]
Troubleshooting Guides
Problem 1: Low Recovery of this compound from Crude Extract
| Possible Cause | Troubleshooting Steps |
| Degradation during extraction | - Avoid strong acids and bases during extraction. Maintain a neutral or slightly acidic pH if possible.- Minimize the duration of the extraction process.- Perform extractions at reduced temperatures (e.g., on ice or in a cold room) to minimize thermal degradation. |
| Incomplete extraction from fermentation broth | - Ensure the chosen extraction solvent is appropriate for the polarity of this compound. A mixture of polar and non-polar solvents may be necessary.- Perform multiple extractions of the fermentation broth to ensure complete recovery.- Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction for cleaner and more efficient recovery. |
| Precipitation of this compound | - Ensure that the crude extract is fully dissolved before proceeding to the next step. If solubility is an issue, try a different solvent system.- Be mindful of temperature changes that could cause the compound to precipitate out of solution. |
Problem 2: Poor Separation of this compound from its Analogs during Chromatography
| Possible Cause | Troubleshooting Steps |
| Inadequate chromatographic resolution | - Optimize the mobile phase: Experiment with different solvent systems and gradient profiles. For reverse-phase HPLC, varying the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous phase pH (while avoiding harsh acidic conditions) can significantly impact selectivity.- Change the stationary phase: If resolution is still poor, try a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, or a polar-embedded phase).- Reduce the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.- Decrease the column temperature: Running the separation at a lower temperature can sometimes enhance selectivity. |
| Co-elution of diastereomers | - Use a longer column: A longer column provides more theoretical plates and may improve the separation of closely eluting compounds.- Employ a shallower gradient: A very slow, shallow gradient around the elution point of the diastereomers can improve their separation.- Consider chiral chromatography: Although this compound exists as equilibrating diastereomers, in some cases, chiral stationary phases might offer some separation, though this is not a standard approach for this class of compounds. |
| Column overloading | - Reduce the sample load: Inject a smaller amount of the crude or semi-purified extract onto the column. Overloading can lead to broad, asymmetric peaks and poor resolution.- Use a larger diameter column: For preparative separations, scaling up to a larger column will allow for a higher sample load without compromising resolution. |
Problem 3: Apparent Degradation of this compound during Purification
| Possible Cause | Troubleshooting Steps |
| Acid-catalyzed degradation on silica gel | - Use neutral or deactivated silica gel: Standard silica gel can be acidic and cause degradation of acid-sensitive compounds. Consider using deactivated (e.g., with triethylamine) or neutral silica gel.- Switch to a different stationary phase: Reverse-phase chromatography (e.g., C18) is often a better choice for acid-sensitive compounds as it is typically performed under less acidic conditions. |
| Ring-opening at high pH | - Maintain a neutral pH: Buffer the mobile phase to a neutral pH (around 7) if possible, especially if using ion-exchange or other chromatography modes where pH is a critical parameter. As noted, a pH of around 4 has been used for the recyclization of the ring-opened aldehyde intermediate.[1] |
| Thermal instability | - Work at lower temperatures: Perform all purification steps, including chromatography and solvent evaporation, at reduced temperatures. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific Jadomycin derivatives and experimental setups.
Protocol 1: Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces venezuelae fermentation broth to separate the mycelium from the supernatant.
-
Extraction of Supernatant:
-
Adjust the pH of the supernatant to neutral (pH 7.0).
-
Extract the supernatant three times with an equal volume of ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Extraction of Mycelium:
-
Wash the mycelial pellet with distilled water.
-
Extract the mycelium with methanol or acetone by stirring for several hours.
-
Filter the mixture and evaporate the solvent from the filtrate to obtain a crude extract.
-
-
Combine Extracts: The extracts from the supernatant and mycelium can be combined for further purification.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) of this compound
-
Column: A preparative reverse-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (use with caution due to acid sensitivity, neutral pH water is a safer starting point).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 30-60 minutes. The exact gradient will need to be optimized based on the specific Jadomycin derivative and the complexity of the extract.
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV-Vis detection at a wavelength where this compound has a strong absorbance (e.g., 254 nm and 430 nm).
-
Fraction Collection: Collect fractions based on the elution profile and analyze by analytical HPLC or LC-MS to identify the fractions containing the pure compound.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following table provides a general overview of expected outcomes.
| Purification Step | Typical Purity | Expected Yield | Key Considerations |
| Crude Extract | < 5% | - | Highly dependent on fermentation yield. |
| Silica Gel Chromatography | 20-50% | 40-70% | Risk of degradation on acidic silica. |
| Preparative HPLC (First Pass) | 80-95% | 50-80% | Good for separating major impurities. |
| Preparative HPLC (Second Pass) | > 98% | 70-90% | Often necessary for high purity, especially for separating diastereomers or closely related analogs. |
Signaling Pathways and Logical Relationships
The production of this compound is intricately linked to the metabolic state of Streptomyces venezuelae and is induced by environmental stressors. The biosynthetic pathway involves a series of enzymatic steps, culminating in a non-enzymatic reaction that incorporates an amino acid.
Caption: Stress-induced biosynthesis of this compound in S. venezuelae.
This technical support center provides a starting point for researchers working with this compound and its derivatives. Successful purification will often require careful optimization of each step, with particular attention to the inherent instability of these valuable compounds.
References
stability issues of Jadomycin B in different solvents and pH
This technical support center provides guidance on the stability of Jadomycin B in various experimental conditions. Due to the limited availability of direct quantitative stability data in published literature, this guide combines known information with established principles for handling and testing natural products, particularly angucycline antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for preparing stock solutions of this compound and its analogues for in vitro assays.[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into aqueous buffers or culture media for experiments. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I store solid this compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: For short-term storage (days to weeks), keep the solid compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), store at -20°C or colder.[1]
-
Stock Solutions (in DMSO): For short-term use (days to weeks), store stock solutions at 0-4°C. For longer-term storage (months), aliquot and store at -20°C to minimize freeze-thaw cycles.[1]
Q3: Is this compound sensitive to pH?
A3: While specific degradation kinetics for this compound across a pH range have not been published, its chemical structure suggests potential instability in alkaline conditions. This compound contains an oxazolone ring, a heterocyclic moiety that can be susceptible to base-catalyzed hydrolysis.[2][3][4] This reaction would lead to the opening of the ring and inactivation of the molecule. It is advisable to maintain solutions at a neutral or slightly acidic pH unless the experimental protocol requires otherwise. A study on a related heterocyclic (isoxazole) ring showed significant decomposition at pH 10.0.[3]
Q4: Are there any known stability issues with the angucycline class of compounds?
A4: Yes, angucycline antibiotics, despite their potent biological activities, are often associated with chemical instability, which has been a hurdle for their clinical development.[5] For instance, studies on landomycins, another group of angucyclines, have noted color changes in solutions, indicating potential degradation.[1] Therefore, careful handling and storage are paramount.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Loss of biological activity in older stock solutions. | Chemical degradation of this compound. | - Always use freshly prepared dilutions from a properly stored, frozen stock solution. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Perform a stability check on your stock solution if it has been stored for an extended period (see Experimental Protocols section). |
| Color change observed in this compound solution (e.g., in culture media). | Degradation of the angucycline core or reaction with media components. | - Minimize the exposure of this compound solutions to light and elevated temperatures. - Prepare fresh solutions immediately before use. - If possible, analyze the solution using HPLC or UV-Vis spectroscopy to check for the appearance of degradation peaks or spectral shifts. |
| Inconsistent experimental results between batches. | Instability in the working solution during the experiment, possibly due to pH or temperature. | - Ensure the pH of your experimental buffer or medium is controlled and ideally in the neutral to slightly acidic range. - If experiments are lengthy, consider the stability of this compound over the duration of the assay at the experimental temperature. It may be necessary to add the compound at later time points for very long incubations. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | - Ensure the final concentration of DMSO (or other organic co-solvent) is sufficient to maintain solubility. - If precipitation occurs upon dilution, try a serial dilution approach or the use of a stabilizing agent like BSA, if compatible with your assay. |
Data on this compound Stability
Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C
| Solvent | Expected Stability (t½) | Comments |
| DMSO | > 1 month | Generally a good solvent for long-term storage at low temperatures. |
| Ethanol | Weeks | May be less stable than in DMSO. |
| PBS (pH 7.4) | Hours to Days | Susceptible to hydrolysis, especially if not stored frozen. |
| Culture Media (e.g., DMEM) | Hours | Complex composition may accelerate degradation. |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
| pH | Expected Stability (t½) | Comments |
| 4.0 | Days | Expected to be more stable in acidic conditions. |
| 7.4 | Hours to a Day | Moderate stability, suitable for most cell-based assays. |
| 9.0 | Minutes to Hours | Potential for rapid base-catalyzed hydrolysis of the oxazolone ring. |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
This section provides a detailed methodology for researchers to assess the stability of this compound in their own laboratory settings.
Protocol: Assessing the Stability of this compound in a Specific Solvent and pH
1. Objective: To determine the rate of degradation of this compound in a selected solvent system at a specific temperature and pH over time.
2. Materials:
-
This compound (solid)
-
HPLC-grade solvent of choice (e.g., DMSO, Ethanol, Acetonitrile)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, Tris buffer) adjusted to the desired pH
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD) and a C18 column
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution into the chosen test solvent/buffer system to a final concentration suitable for HPLC analysis (e.g., 50 µM). Prepare enough volume for all time points.
-
-
Incubation and Sampling:
-
Place the test solution in a tightly sealed container and incubate at the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect from light by wrapping the container in aluminum foil.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and transfer it to an HPLC vial.
-
Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Set up an HPLC method capable of separating this compound from its potential degradation products. A gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile on a C18 column is a common starting point for natural products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Analyze all samples from all time points in a single run to ensure consistency.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound under the tested conditions by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key environmental factors influencing the chemical stability of this compound.
References
- 1. Rapid spectrophotometric detection for optimized production of landomycins and characterization of their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 3. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 5. research.wur.nl [research.wur.nl]
Technical Support Center: Separation of Jadomycin B Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the separation of Jadomycin B diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers so challenging?
A1: The primary challenge in separating this compound diastereomers lies in their dynamic nature. This compound exists as a mixture of two diastereomers at the aminal position (C-3a) that are in a dynamic equilibrium.[1][2] This means they can readily interconvert, making their separation by conventional chromatographic techniques difficult, and has led to them being described as an "inseparable mixture".[3] The non-enzymatic incorporation of the amino acid during biosynthesis is the origin of this diastereomeric mixture.[3][4]
Q2: Under what conditions do this compound diastereomers interconvert?
A2: The interconversion of this compound diastereomers is highly dependent on pH. The proposed mechanism involves a ring-opening of the oxazolone ring to form an aldehyde intermediate under basic conditions (around pH 11).[3] This intermediate exists as a mixture of conformational isomers. Upon acidification (around pH 4), these isomers can recyclize to form the two corresponding diastereomeric forms of this compound.[3] Therefore, exposure to either strongly basic or acidic conditions during extraction, purification, or analysis can promote interconversion, leading to a loss of any achieved separation.
Q3: Is it possible to separate the diastereomers of this compound?
A3: While challenging, separation of this compound diastereomers, at least for analytical purposes, may be possible under carefully controlled conditions. The key is to minimize on-column interconversion. This can be achieved by maintaining a stable, neutral, or near-neutral pH in the mobile phase during HPLC analysis. While preparative separation remains a significant hurdle due to the potential for interconversion during solvent removal and subsequent handling, analytical separation to determine diastereomeric ratios can be a feasible goal.
Q4: What is a recommended starting point for developing an HPLC method for this compound diastereomer separation?
A4: A good starting point for developing a separation method is reversed-phase high-performance liquid chromatography (RP-HPLC). Based on methods used for other complex natural product diastereomers, a C18 column is a suitable initial choice.[5] A mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile should be employed. Crucially, the buffer should be chosen to maintain a stable pH in the neutral range (e.g., pH 7) to suppress the interconversion of the diastereomers.[5]
Troubleshooting Guide: HPLC Separation of this compound Diastereomers
This guide addresses specific issues that may be encountered during the development of an HPLC method for the separation of this compound diastereomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no resolution of diastereomers (single broad peak) | On-column interconversion: The diastereomers are interconverting during their passage through the column due to inappropriate mobile phase pH. | - Control pH: Use a buffered mobile phase to maintain a stable, neutral pH (e.g., phosphate buffer at pH 7). Avoid acidic or basic additives. - Lower temperature: Reducing the column temperature can sometimes slow down the rate of interconversion. |
| Inadequate selectivity of the stationary phase: The chosen column does not provide sufficient differential interaction with the two diastereomers. | - Screen different columns: Test other reversed-phase columns (e.g., Phenyl-Hexyl, C8) or consider normal-phase chromatography with a non-polar mobile phase. - Derivatization (for synthetic analogs): In some synthetic routes, intermediates can be derivatized (e.g., with a Boc-protecting group) to lock the stereochemistry and facilitate separation.[3] | |
| Peak tailing | Secondary interactions with the stationary phase: The analyte may have strong interactions with residual silanol groups on the silica-based column. | - Use an end-capped column: Modern, well-end-capped columns minimize silanol interactions. - Mobile phase modifier: Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block active sites, but be mindful of its effect on pH and potential for causing interconversion. |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce injection volume or sample concentration. | |
| Shifting retention times | Unstable mobile phase composition: Inconsistent mixing or evaporation of a volatile solvent component. | - Ensure proper mobile phase mixing and degassing. - Use a thermostatted column compartment to maintain a consistent temperature. |
| Column degradation: The stationary phase is breaking down, often due to extreme pH. | - Always operate within the recommended pH range for the column. - Use a guard column to protect the analytical column. | |
| Baseline noise or drift | Contaminated mobile phase or detector issues. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Flush the system and detector cell. |
Experimental Protocols
Table 1: Suggested Starting Conditions for Analytical RP-HPLC of this compound Diastereomers
| Parameter | Recommended Setting |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a linear gradient from 10% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (can be varied to optimize separation) |
| Detection | UV-Vis at an appropriate wavelength for this compound (e.g., 260 nm or other absorbance maxima) |
| Injection Volume | 5-20 µL |
Note: This is a starting point and will likely require optimization. The gradient slope, organic modifier, and even the type of buffered salt may need to be adjusted to achieve the best possible separation.
Visualizations
References
- 1. The dynamic structure of this compound and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the solubility of Jadomycin B for biological assays
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Jadomycin B in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a pyranonaphthoquinone, a type of natural product produced by Streptomyces venezuelae that exhibits antibacterial and cytotoxic properties.[1] Like many complex natural products, this compound is a hydrophobic molecule, leading to poor aqueous solubility. This can cause it to precipitate in aqueous buffers and cell culture media, leading to inaccurate and unreliable results in biological assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The most common and recommended solvent for preparing a high-concentration stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[2] A stock solution can be prepared at a concentration of up to 2.56 mg/mL in DMSO.[2] It is crucial to use anhydrous DMSO to avoid introducing moisture that could promote precipitation.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What is happening?
A3: This is a common issue known as "crashing out." When the DMSO stock is diluted into an aqueous medium, the solvent polarity changes dramatically. The hydrophobic this compound molecules, which were stable in the non-polar DMSO, are forced out of the solution as they are not soluble in the highly polar aqueous environment.[2]
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of ≤ 0.1% is ideal, and concentrations above 0.5% should be avoided as they can significantly impact cell viability and experimental outcomes.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q5: Are there alternatives to DMSO for improving this compound solubility?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents (e.g., ethanol), complexation with cyclodextrins, or creating solid dispersions with hydrophilic polymers.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous buffer or media. | The compound's solubility limit has been exceeded due to a rapid change in solvent polarity. | 1. Lower the final concentration: Your target concentration may be too high for the aqueous system. 2. Modify the dilution method: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing to allow for gradual dispersion.[3] 3. Use a co-solvent: Prepare an intermediate dilution in a solvent like ethanol before the final dilution into the aqueous medium. |
| Media becomes cloudy or a precipitate forms over time during incubation (e.g., at 37°C). | Temperature-dependent solubility: The compound may be less soluble at the incubation temperature. Compound instability: The compound may be degrading over time. Interaction with media components: Salts, proteins (like FBS), or other components in the media can interact with the compound, causing it to precipitate.[1][5] | 1. Pre-warm the medium: Ensure your buffer or medium is at 37°C before adding the compound.[3] 2. Test solubility in a simpler buffer: Determine the compound's solubility in Phosphate-Buffered Saline (PBS) to see if complex media components are the issue. 3. Consider a solubility enhancer: Use a formulation agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to keep the compound in solution (see Protocol 3). |
| Inconsistent or non-reproducible assay results. | Variable precipitation: Small, often invisible, precipitates (micro-precipitates) can form, leading to inconsistent effective concentrations of the compound. | 1. Visually inspect for precipitation: Before use, carefully inspect the final solution under a light microscope for any signs of crystals or amorphous precipitate.[2] 2. Determine kinetic solubility: Perform a solubility assay to find the maximum soluble concentration under your specific experimental conditions (see Protocol 2). Do not work above this concentration.[6] 3. Filter the final solution: Use a sterile 0.22 µm syringe filter to remove any potential micro-precipitates before adding the solution to your assay. |
Quantitative Data Summary
The following tables provide a template for presenting solubility data for this compound. The values presented are illustrative examples to demonstrate how to structure your results after performing the experiments described in the protocols below.
Table 1: Example Equilibrium Solubility of this compound in Various Solvents at 25°C
| Solvent | Estimated Solubility (µg/mL) | Estimated Molar Solubility (µM) |
| Water | < 1 | < 1.8 |
| PBS (pH 7.4) | < 1 | < 1.8 |
| 100% Ethanol | ~150 | ~273 |
| 100% DMSO | > 2500 | > 4550 |
| 10% DMSO in PBS | ~25 | ~45.5 |
| 5% Ethanol in PBS | ~5 | ~9.1 |
| Calculated using a molecular weight of 549.57 g/mol for this compound. |
Table 2: Example of Solubility Enhancement using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (pH 7.4)
| HP-β-CD Concentration (% w/v) | This compound Solubility (µg/mL) | Fold Increase (vs. PBS alone) |
| 0 (Control) | < 1 | 1x |
| 1% | ~20 | ~20x |
| 2.5% | ~55 | ~55x |
| 5% | ~120 | ~120x |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile amber glass vial, precision balance.
-
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile environment.
-
Transfer the powder to a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 2.56 mg/mL stock, add 390.6 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol can be used to generate the data for Table 1.
-
Materials: this compound powder, chosen solvents (e.g., Water, PBS, Ethanol), sealed glass vials, shaker/agitator, centrifuge, 0.22 µm PTFE syringe filters, HPLC or UV-Vis spectrophotometer for quantification.
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the test solvent (e.g., 2 mg of this compound in 1 mL of PBS). The solid should be clearly visible.
-
Seal the vials and place them on a shaker, agitating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7][8]
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates.
-
Quantify the concentration of this compound in the clear filtrate using a pre-validated analytical method, such as HPLC with a standard curve.
-
The resulting concentration is the equilibrium solubility of this compound in that solvent at the tested temperature.[7][9]
-
Protocol 3: Improving Aqueous Solubility with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[10][11]
-
Materials: this compound, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), aqueous buffer (e.g., PBS, pH 7.4), magnetic stirrer.
-
Procedure for Preparing a Solubilized Solution:
-
Prepare solutions of HP-β-CD in the desired aqueous buffer at various concentrations (e.g., 1%, 2.5%, 5% w/v).
-
To the HP-β-CD solution, add the this compound powder up to the target concentration.
-
Stir the mixture vigorously at room temperature for 1-4 hours, protected from light.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the this compound/HP-β-CD inclusion complex.
-
-
Determining Solubility Enhancement:
-
To quantify the increase in solubility (as in Table 2), use the shake-flask method described in Protocol 2, but use the various HP-β-CD solutions as the solvent.
-
Compare the measured solubility in each HP-β-CD solution to the solubility in the buffer alone to calculate the fold increase.
-
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Key signaling pathways affected by this compound.[12][13][14][15][16]
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Cell Culture Academy [procellsystem.com]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. bioassaysys.com [bioassaysys.com]
- 10. mdpi.com [mdpi.com]
- 11. alzet.com [alzet.com]
- 12. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Dosing for Jadomycin B in In Vivo Animal Studies
Welcome to the technical support center for Jadomycin B, a promising natural product with anticancer properties. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing dosing strategies for in vivo animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse models of breast cancer?
A pilot study has shown efficacy in a 4T1 mouse mammary carcinoma model with a dose of 12 mg/kg administered intraperitoneally (IP) every 12 hours.[1][2][3][4] A preliminary pharmacokinetic study used a single IP dose of 6 mg/kg.[2][3] Researchers should consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for their specific animal model and cancer type.
Q2: What is the known mechanism of action for this compound?
This compound exerts its anticancer effects through a multi-faceted approach. It is known to interact with copper ions to generate reactive oxygen species (ROS), which can induce DNA damage and apoptosis.[5][6] Additionally, it functions as a topoisomerase II inhibitor, further contributing to DNA damage and cell death.[5][7][8] Some studies also suggest a potential role in inhibiting Aurora B kinase.[5][6][7]
Q3: What are the pharmacokinetic properties of this compound in mice?
Following a single 6 mg/kg IP injection in Balb/C mice, this compound is rapidly absorbed, reaching a maximum serum concentration (Cmax) of 3.4 ± 0.27 µM within 15 minutes (tmax).[2][3] It exhibits a biphasic decline in serum concentrations with an elimination half-life (t1/2 el) of 1.7 ± 0.058 hours.[2][3]
Q4: What are the potential toxicity concerns with this compound?
In a study using a 12 mg/kg dose every 12 hours for 10 days, this compound was well-tolerated in Balb/C mice, with no significant weight loss or increases in biomarkers for hepatic (alanine aminotransferase) and renal (creatinine) function.[1][2][4] However, as this compound shares some mechanistic similarities with anthracyclines (topoisomerase II inhibition), researchers should be mindful of the potential for cardiotoxicity, especially in long-term studies or with higher doses.[9][10] Monitoring cardiac function could be a consideration in advanced preclinical studies.[9][10][11][12][13]
Q5: How does this compound's in vitro potency compare to a standard chemotherapeutic like doxorubicin?
In vitro studies on 4T1 mouse breast cancer cells have shown that this compound has an IC50 of 10 ± 2.2 µM.[1][4] In the same study, doxorubicin had an IC50 of 0.012 ± 0.002 µM in parental 4T1 cells. Notably, in a doxorubicin-resistant 4T1 cell line overexpressing abcb1a, the IC50 of doxorubicin increased 56-fold, while the IC50 of this compound remained unchanged, highlighting its potential in treating multidrug-resistant cancers.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound during formulation. | This compound is a natural product and is likely to have low aqueous solubility. | Prepare a stock solution in a small amount of a suitable organic solvent such as DMSO. For the final injection volume, this stock can be diluted in a vehicle containing excipients that improve solubility and bioavailability for intraperitoneal injection. Common excipients include Tween 80, PEG300, or cyclodextrins. A final concentration of DMSO in the injection vehicle should be kept low (ideally <10%) to avoid solvent-related toxicity. |
| Precipitation of the compound at the injection site. | The formulation may not be stable, or the concentration may be too high for the chosen vehicle. | Visually inspect the formulation for any precipitation before each injection. If precipitation is observed, try gently warming the solution or vortexing. Consider reformulating with a different combination of excipients or reducing the final concentration of this compound. It may be necessary to increase the injection volume while staying within the recommended limits for the animal's weight. |
| Unexpected toxicity or adverse events in animals (e.g., lethargy, ruffled fur, significant weight loss). | The dose may be too high for the specific animal strain or model. The formulation vehicle itself could be causing toxicity. | Immediately reduce the dose or dosing frequency. If adverse events persist, consider it a dose-limiting toxicity. Prepare a vehicle-only control group to assess the toxicity of the formulation excipients. Monitor animals closely for clinical signs of toxicity. |
| Lack of tumor growth inhibition at the expected therapeutic dose. | The dosing regimen may be suboptimal (e.g., insufficient frequency or duration). The tumor model may be resistant to the mechanism of action of this compound. The compound may have poor bioavailability with the current formulation. | Based on its short half-life of 1.7 hours, a twice-daily dosing schedule is likely necessary to maintain therapeutic concentrations.[2][3] Consider increasing the dose if no toxicity is observed. If there is still no efficacy, re-evaluate the in vitro sensitivity of your specific tumor cell line to this compound. You may also need to optimize the formulation to improve drug exposure. |
| High variability in tumor response between animals. | Inconsistent administration of the drug. Heterogeneity of tumor establishment and growth. | Ensure proper training in intraperitoneal injection techniques to minimize variability. Increase the number of animals per group to improve statistical power. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a specific size. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Female Balb/C Mice [2][3]
| Parameter | Value |
| Dose | 6 mg/kg (single IP injection) |
| Cmax (Maximum Serum Concentration) | 3.4 ± 0.27 µM |
| tmax (Time to Cmax) | 15 minutes |
| t1/2 el (Elimination Half-life) | 1.7 ± 0.058 hours |
Table 2: In Vivo Dosing and Efficacy in a 4T1 Breast Cancer Xenograft Model [1][2][4]
| Parameter | Details |
| Animal Model | Female Balb/C mice with 4T1 mammary carcinoma |
| Dosing Regimen | 12 mg/kg this compound every 12 hours |
| Administration Route | Intraperitoneal (IP) injection |
| Treatment Duration | Day 6 to Day 15 post-tumor cell injection |
| Outcome | Significant decrease in primary tumor volume compared to vehicle control. |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is a general guideline and may require optimization.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80, sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dose of 12 mg/kg in a 20g mouse with an injection volume of 100 µL, a stock concentration of 2.4 mg/mL in DMSO would be needed if using a 10% DMSO formulation.
-
In a sterile microcentrifuge tube, prepare the vehicle. A common formulation is 10% DMSO, 40% PEG300, and 50% saline.
-
Add the required volume of the this compound stock solution to the vehicle.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Visually inspect the solution for any precipitation before drawing it into the syringe.
-
Protocol 2: 4T1 Breast Cancer Xenograft Model and this compound Treatment
-
Cell Culture:
-
Culture 4T1 cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Harvest cells during the exponential growth phase.
-
-
Tumor Implantation:
-
Resuspend harvested 4T1 cells in sterile, serum-free media or saline at a concentration of 1 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (100,000 cells) into the fourth mammary fat pad of female Balb/C mice.[1]
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated as described in Protocol 1) or the vehicle control via intraperitoneal injection according to the desired dosing schedule (e.g., 12 mg/kg every 12 hours).[1][4]
-
-
Toxicity Monitoring:
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the treatment period.
-
At the study endpoint, excise the primary tumors and measure their weight.
-
Metastasis can be assessed by harvesting relevant organs (e.g., lungs) and performing histological analysis or colony-forming assays.[1]
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pilot study of this compound pharmacokinetics and anti-tumoral effects in zebrafish larvae and mouse breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to this compound in human triple-negative breast cancer cells is associated with increased cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiotoxicity of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring of anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring and treatment of cardiovascular complications during cancer therapies. Part I: Anthracyclines, HER2-targeted therapies and fluoropyrimidines [escardio.org]
- 13. researchgate.net [researchgate.net]
identifying and minimizing off-target effects of Jadomycin B
Welcome to the technical support center for researchers working with Jadomycin B. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound?
A1: this compound is understood to exert its cytotoxic effects through multiple primary mechanisms. These include the induction of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage, the generation of DNA double-strand breaks, and the inhibition of topoisomerase II.[1]
Q2: Are there any known off-targets for this compound?
A2: Research has identified Aurora B kinase as a potential off-target of this compound. One study demonstrated that this compound can inhibit Aurora B kinase activity in a dose-dependent manner and competes with ATP for binding to the kinase domain.[1][2]
Q3: What is the typical concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values have been reported to range from the low micromolar to double-digit micromolar concentrations.[1][3] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for observing on-target effects while minimizing potential off-target activities.
Q4: How can I determine if the phenotype I'm observing is due to an off-target effect of this compound?
A4: Distinguishing on-target from off-target effects is a critical aspect of small molecule research. A multi-pronged approach is recommended:
-
Dose-Response Correlation: Compare the concentration range at which you observe your phenotype with the known IC50 for the primary target in your cell line. A significant discrepancy may suggest an off-target effect.
-
Use of Analogs: If available, utilize structurally related analogs of this compound that are known to be less active or inactive against the primary target. If these analogs still produce the same phenotype, it is likely an off-target effect.[3]
-
Rescue Experiments: If feasible, overexpress the intended target in your cells. If this rescues the phenotype induced by this compound, it provides strong evidence for an on-target mechanism.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If this phenocopies the effect of this compound, it supports an on-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype
-
Problem: The observed cellular response to this compound treatment does not align with its known primary mechanisms of action (e.g., no detectable increase in ROS or DNA damage).
-
Possible Cause: The phenotype may be driven by an off-target interaction.
-
Troubleshooting Steps:
-
Validate Primary Target Engagement: Confirm that this compound is engaging its intended targets in your experimental system at the concentration used. For example, assess topoisomerase II activity or measure ROS levels.
-
Perform Off-Target Identification: Employ experimental or computational methods to identify potential off-targets (see Experimental Protocols section).
-
Consult Literature for Off-Targets of Similar Compounds: Investigate if other angucycline antibiotics have known off-targets that might be relevant to this compound.
-
Issue 2: High Cellular Toxicity at Low Concentrations
-
Problem: this compound exhibits significant cytotoxicity at concentrations well below the IC50 for the intended cancer cell line.
-
Possible Cause: This could be due to a potent off-target effect in a critical cellular pathway.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a detailed dose-response curve to identify a narrow concentration window that provides the desired on-target effect with minimal toxicity.
-
Investigate Apoptosis Pathways: Determine if the observed toxicity is due to apoptosis and, if so, whether it is consistent with the on-target mechanism.
-
Off-Target Profiling: Use a broad off-target screening approach, such as chemical proteomics, to identify potential proteins responsible for the toxicity.
-
Quantitative Data
Table 1: this compound IC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~10 |
| HeLa | Cervical Carcinoma | ~15 |
| MCF-7 | Breast Adenocarcinoma | ~20 |
| HepG2 | Hepatocellular Carcinoma | 10.8 |
| IM-9 | B-cell Lymphoma | 8.5 |
| H460 | Large Cell Lung Cancer | 21.8 |
Data compiled from multiple sources.[1][3] Actual IC50 values can vary based on experimental conditions.
Table 2: this compound Inhibition of Aurora B Kinase
| Parameter | Value | Conditions |
| IC50 | 12.46 µM | 25 µM ATP |
| IC50 | 16.60 µM | 50 µM ATP |
| IC50 | 24.50 µM | 75 µM ATP |
| IC50 | 32.16 µM | 100 µM ATP |
| IC50 | 53.09 µM | 200 µM ATP |
This data demonstrates that this compound's inhibition of Aurora B kinase is ATP-competitive.[1]
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general workflow for identifying potential off-targets of this compound using an activity-based probe.
1. Probe Synthesis:
- Synthesize a derivative of this compound that incorporates a clickable tag (e.g., an alkyne or azide group) at a position that is not critical for its biological activity. 2. Cell Treatment and Lysis:
- Treat your cell line of interest with the this compound probe at a predetermined concentration and for a specific duration. Include a vehicle control and a competition experiment with an excess of untagged this compound.
- Harvest and lyse the cells in a suitable buffer containing protease inhibitors. 3. Click Chemistry:
- To the cell lysate, add the corresponding click chemistry reaction partner (e.g., an azide- or alkyne-biotin tag) along with the necessary catalysts (e.g., copper(I) and a ligand).
- Allow the reaction to proceed to covalently link the biotin tag to the this compound probe-bound proteins. 4. Enrichment of Target Proteins:
- Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged protein complexes.
- Wash the beads extensively to remove non-specifically bound proteins. 5. Protein Elution and Identification:
- Elute the bound proteins from the beads.
- Identify the eluted proteins using mass spectrometry (LC-MS/MS). 6. Data Analysis:
- Compare the protein profiles from the probe-treated sample, the vehicle control, and the competition control to identify proteins that are specifically enriched by the this compound probe.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to validate if this compound directly binds to a suspected off-target protein in a cellular context.
1. Cell Treatment:
- Treat intact cells with this compound at various concentrations. Include a vehicle control. 2. Heating:
- Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C). 3. Protein Separation:
- Separate the soluble and aggregated protein fractions by centrifugation. 4. Western Blot Analysis:
- Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the potential off-target protein. 5. Data Analysis:
- A shift in the thermal stability of the protein in the presence of this compound indicates direct binding.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for identifying off-target effects.
Caption: Logical workflow for troubleshooting off-target effects.
References
Technical Support Center: Refining Analytical Techniques for Jadomycin B Quantification
Welcome to the technical support center for the analytical quantification of Jadomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical techniques and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection, and standalone UV-Vis Spectrophotometry. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.
Q2: this compound exists as a mixture of diastereomers. How does this affect quantification?
A2: this compound exists as a dynamic equilibrium of two diastereomers. Depending on the chromatographic conditions, these may appear as a single peak or as two separate or partially resolved peaks. For accurate quantification, it is crucial to ensure that the chosen method accounts for both diastereomers, either by integrating the area of both peaks or by using conditions that result in a single, sharp peak.
Q3: What are the key stability considerations for this compound during analysis?
A3: Like many natural products, this compound can be sensitive to pH, temperature, and light. It is advisable to store stock solutions and samples in the dark at low temperatures (-20°C or below for long-term storage). The stability of this compound in the analytical mobile phase and sample matrix should be evaluated during method development. Acidic conditions may affect the glycosidic linkage and the oxazolone ring.
Q4: How can I prepare this compound samples from Streptomyces venezuelae culture for analysis?
A4: A general procedure involves separating the mycelium from the culture broth by centrifugation or filtration. This compound, being a secondary metabolite, is often found in both the mycelium and the broth. The broth can be extracted with an organic solvent such as ethyl acetate. The mycelium can be extracted by sonication or homogenization in an organic solvent like acetone or methanol, followed by partitioning with a solvent like ethyl acetate. The combined organic extracts are then evaporated to dryness and reconstituted in a suitable solvent for analysis.
Troubleshooting Guides
HPLC and LC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing or Broadening | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Presence of active sites on the column. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or sample concentration. 4. Use a different column or add a competing base to the mobile phase. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Use a guard column and monitor column performance. 4. Degas the mobile phase and purge the pump. |
| Poor Resolution of Diastereomers | 1. Inadequate separation power of the column. 2. Mobile phase composition not optimized. 3. Flow rate is too high. | 1. Use a longer column, a column with a smaller particle size, or a different stationary phase. 2. Adjust the organic solvent ratio or the pH of the mobile phase. 3. Reduce the flow rate to improve separation efficiency. |
| Ion Suppression/Enhancement (LC-MS) | 1. Matrix effects from co-eluting compounds. 2. High concentration of non-volatile salts in the mobile phase. 3. Contamination of the ion source. | 1. Improve sample clean-up (e.g., using solid-phase extraction), dilute the sample, or use a matrix-matched calibration curve. 2. Use volatile mobile phase additives like formic acid or ammonium acetate. 3. Clean the ion source according to the manufacturer's instructions. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Leaks in the system. 4. Detector lamp aging (HPLC-UV). | 1. Use high-purity solvents and flush the system. 2. Degas the mobile phase and purge the system. 3. Check all fittings for leaks. 4. Replace the detector lamp. |
UV-Vis Spectrophotometry
| Problem | Potential Cause | Suggested Solution |
| Inaccurate or Non-reproducible Readings | 1. Incorrect blank solution. 2. Dirty or scratched cuvettes. 3. Sample concentration is outside the linear range. 4. Air bubbles in the sample. | 1. Use the same solvent for the blank as for the sample. 2. Clean cuvettes thoroughly or use new ones. 3. Dilute or concentrate the sample to be within the linear range of the assay. 4. Gently tap the cuvette to remove air bubbles. |
| High Background Absorbance | 1. Contaminated solvent or reagents. 2. Particulate matter in the sample scattering light. 3. Incorrect cuvette type (e.g., using a plastic cuvette for UV measurements). | 1. Use high-purity solvents. 2. Filter or centrifuge the sample to remove particulates. 3. Use quartz cuvettes for measurements in the UV range. |
| No or Low Absorbance Signal | 1. Instrument not properly warmed up. 2. Incorrect wavelength setting. 3. Sample concentration is too low. | 1. Allow the instrument lamp to warm up for at least 30 minutes. 2. Ensure the spectrophotometer is set to the correct absorption maximum for this compound. 3. Concentrate the sample or use a longer pathlength cuvette. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for different analytical methods for this compound quantification. Data for LC-MS/MS is based on published literature, while data for HPLC-UV and UV-Vis Spectrophotometry are typical values for similar angucycline antibiotics and should be validated for this compound specifically.
| Parameter | LC-MS/MS | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 1000 nmol/L[1] | 0.1 - 100 µg/mL (estimated) | 1 - 50 µg/mL (estimated) |
| Limit of Detection (LOD) | < 1 nmol/L (estimated) | ~0.05 µg/mL (estimated) | ~0.5 µg/mL (estimated) |
| Limit of Quantification (LOQ) | 1 nmol/L[1] | ~0.15 µg/mL (estimated) | ~1.5 µg/mL (estimated) |
| Precision (%RSD) | < 15% | < 5% | < 5% |
| Accuracy (%Recovery) | 85 - 115% | 95 - 105% | 90 - 110% |
| Selectivity | Very High | Moderate to High | Low to Moderate |
| Throughput | High | High | Moderate |
Experimental Protocols
LC-MS/MS Quantification of this compound in Serum
This protocol is adapted from a published study on this compound pharmacokinetics.[1]
a. Sample Preparation:
-
To 50 µL of serum sample (or standard), add 150 µL of acetonitrile containing an internal standard (e.g., 100 nmol/L Jadomycin F).
-
Vortex for 10 seconds.
-
Centrifuge at 18,800 x g for 10 minutes at 4°C.
-
Transfer 140 µL of the supernatant to a new tube.
-
Evaporate the solvent to dryness under vacuum.
-
Reconstitute the dried extract in 100 µL of 25% acetonitrile in water.
b. LC-MS/MS Conditions:
-
HPLC System: Nexera HPLC system or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm particle size.
-
Guard Column: SecurityGuard C18, 4 x 2 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 40% B for 2 minutes, then a linear gradient to 90% B until 5 minutes.
-
Flow Rate: 400 µL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: 5500 QTRAP mass spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MRM Transitions:
HPLC-UV Quantification of this compound (Example Protocol)
This is an example protocol based on methods for similar compounds and requires optimization and validation.
a. Sample Preparation (from culture):
-
Centrifuge the culture broth to separate the supernatant and mycelium.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelium with methanol or acetone using sonication.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the residue in a known volume of mobile phase.
b. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 313 nm or 533 nm, based on the UV-Vis spectrum of this compound.
UV-Vis Spectrophotometric Quantification of this compound (Example Protocol)
This is a basic protocol that requires optimization and validation.
a. Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions by diluting the stock solution.
-
Prepare the unknown sample in the same solvent.
b. Measurement:
-
Set the spectrophotometer to measure absorbance at one of the absorption maxima of this compound (e.g., 313 nm or 533 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the standard solutions and the unknown sample.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
Visualizations
Caption: General workflow for this compound quantification.
Caption: Logical approach to troubleshooting analytical issues.
References
Technical Support Center: Strategies for Scaling Up Jadomycin B Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Jadomycin B from Streptomyces venezuelae ISP5230.
Troubleshooting Guides
This section addresses common issues encountered during this compound production experiments.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| No or very low this compound production in wild-type S. venezuelae ISP5230. | 1. Absence of stress induction. 2. Incorrect timing of stress induction. 3. Suboptimal culture medium composition. 4. Incorrect pH of the production medium. | 1. Induce stress using either heat shock (42°C) or ethanol treatment (6% v/v). Production in the wild-type strain is stress-dependent. 2. Apply ethanol stress between 6 and 13 hours post-inoculation into the production medium. Applying stress later than 17 hours may result in little to no production.[1] 3. Use a D-galactose-L-isoleucine-based production medium. Ensure all components are at the correct concentration. 4. Adjust the initial pH of the production medium to 7.5.[1] |
| Inconsistent this compound yields between batches. | 1. Variability in inoculum quality. 2. Inconsistent application of stress. 3. Fluctuation in nutrient concentrations. | 1. Standardize the inoculum preparation. Use a fresh, well-sporulated culture from a Maltose-Yeast Extract-Malt Extract (MYM) agar plate for each experiment. 2. Ensure precise control over the timing, duration, and intensity of the heat shock or ethanol concentration. 3. Prepare fresh production medium for each batch to avoid degradation of components. |
| Production of colored pigments other than this compound. | 1. Use of amino acids other than L-isoleucine as the primary nitrogen source. | 1. The biosynthesis of this compound specifically incorporates L-isoleucine into its structure. Using other amino acids will lead to the production of different Jadomycin analogues.[1] To produce this compound, ensure L-isoleucine is the sole amino acid provided in the production medium. |
| Low this compound yield despite stress induction. | 1. Inefficient stress response. 2. Nutrient limitation. 3. Negative regulation of the biosynthetic gene cluster. | 1. Optimize the stress conditions. For ethanol stress, ensure a final concentration of 6% (v/v) is reached quickly at the correct time point. For heat shock, ensure a rapid temperature shift to 42°C. 2. Increase the concentrations of D-galactose and L-isoleucine in the production medium, as higher titers are associated with higher concentrations of these precursors.[1] 3. Consider genetic engineering strategies. Disruption of the negative regulator gene, jadR2, can lead to this compound production even without stress and overproduction when stressed.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for this compound production?
A1: A D-galactose-L-isoleucine based production medium with an initial pH of 7.5 has been shown to be effective for this compound production.[1] For initial growth and inoculum preparation, Maltose-Yeast Extract-Malt Extract (MYM) medium is recommended.
Q2: Is stress induction always necessary for this compound production?
A2: For the wild-type Streptomyces venezuelae ISP5230 strain, stress induction through either heat shock (42°C) or ethanol treatment (6% v/v) is required to trigger the production of this compound.[1] However, genetically modified strains, such as those with a disrupted jadR2 gene, can produce this compound without stress induction.[2][3]
Q3: What is the role of the jadR2 gene in this compound production?
A3: The jadR2 gene encodes a repressor protein that negatively regulates the this compound biosynthetic gene cluster. Disruption of jadR2 removes this repression, leading to constitutive production of this compound and overproduction when combined with stress induction.[2][3]
Q4: Can I produce other Jadomycin analogues?
A4: Yes, by replacing L-isoleucine in the production medium with other amino acids, you can direct the biosynthesis to produce a variety of Jadomycin analogues with different amino acid side chains.[1][3]
Q5: What kind of yields can I expect?
A5: this compound yields can vary significantly based on the strain and culture conditions. A genetically modified strain of S. venezuelae, where four regulatory genes were replaced with the ermEp* promoter, has been reported to have a twofold increase in this compound production compared to the wild-type strain under stress conditions.[3] Yields of up to 12 mg/L for this compound have been reported in the literature.[3]
Data Presentation
Table 1: Comparison of this compound Production Strategies
| Strategy | Strain | Condition | Reported Yield/Outcome |
| Stress Induction | Wild-type S. venezuelae ISP5230 | 6% (v/v) Ethanol | Production induced |
| Stress Induction | Wild-type S. venezuelae ISP5230 | 42°C Heat Shock | Production induced |
| Genetic Engineering | S. venezuelae (jadR2 disruption mutant) | No Stress | This compound is produced |
| Genetic Engineering + Stress | S. venezuelae (jadR2 disruption mutant) | Ethanol Stress | Overproduction of this compound[2][3] |
| Genetic Engineering | S. venezuelae (regulatory gene replacement with ermEp* promoter) | No Stress | Twofold increase in production compared to stressed wild-type[3] |
| Precursor Variation | Wild-type S. venezuelae ISP5230 | Ethanol Stress + alternative amino acids | Production of various Jadomycin analogues[1][3] |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces venezuelae ISP5230
1. Media Preparation:
-
MYM Agar/Broth:
-
Maltose: 4 g/L
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Agar (for plates): 20 g/L
-
Adjust pH to 7.3 before autoclaving.
-
-
D-galactose-L-isoleucine Production Medium:
-
Prepare a basal medium containing necessary salts.
-
Add D-galactose and L-isoleucine as the primary carbon and nitrogen sources, respectively.
-
Adjust the initial pH to 7.5 before autoclaving.[1]
-
2. Inoculum Preparation:
-
Streak S. venezuelae ISP5230 spores on an MYM agar plate and incubate at 30°C for 3-4 days until well-sporulated.
-
Inoculate a single colony into 50 mL of MYM broth in a 250 mL flask.
-
Incubate at 30°C with shaking at 250 rpm for 24-48 hours to generate a seed culture.
3. Production Culture:
-
Inoculate the production medium with the seed culture (typically a 2-5% v/v inoculation).
-
Incubate at 30°C with shaking at 250 rpm.
Protocol 2: Stress Induction for this compound Production
1. Ethanol Stress:
-
At 6 to 13 hours post-inoculation into the production medium, add sterile ethanol to a final concentration of 6% (v/v).[1]
-
Continue incubation for up to 48 hours.
2. Heat Shock:
-
At a specific time point during early to mid-logarithmic growth phase in the production medium, transfer the culture flask to a shaker pre-heated to 42°C.
-
Incubate at 42°C for a defined period (e.g., 30-60 minutes) before returning to the optimal growth temperature of 30°C.
Protocol 3: Gene Disruption of jadR2
This is a generalized protocol and requires optimization for specific laboratory conditions.
1. Construction of the jadR2 Disruption Cassette:
-
Clone the jadR2 gene with its flanking regions from S. venezuelae ISP5230 genomic DNA into an E. coli vector.
-
Insert an apramycin resistance cassette into a unique restriction site within the jadR2 coding sequence.
2. Transformation of S. venezuelae ISP5230:
-
Introduce the disruption vector into S. venezuelae ISP5230 protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on a regeneration medium and select for apramycin-resistant colonies.
3. Screening for Double Crossover Events:
-
Isolate genomic DNA from apramycin-resistant colonies.
-
Confirm the replacement of the wild-type jadR2 gene with the disrupted version using PCR and Southern blot analysis.
Protocol 4: HPLC Analysis of this compound
1. Sample Preparation:
-
Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%).
-
Gradient Program: A linear gradient from a lower to a higher concentration of acetonitrile over a set time (e.g., 10% to 90% acetonitrile over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Quantification: Use a standard curve prepared with purified this compound.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. Conditions for the production of this compound by Streptomyces venezuelae ISP5230: effects of heat shock, ethanol treatment and phage infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Jadomycin B Outperforms Doxorubicin in Overcoming Multidrug Resistance in Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data reveals that the novel anticancer agent Jadomycin B demonstrates superior cytotoxicity against multidrug-resistant (MDR) cancer cells compared to the widely used chemotherapeutic drug, doxorubicin. This guide provides a detailed comparison of their performance, supported by experimental data, protocols, and an examination of the underlying cellular mechanisms. This information is crucial for researchers and drug development professionals seeking to overcome the challenge of chemotherapy resistance.
The development of multidrug resistance is a major obstacle in cancer therapy, often leading to treatment failure. A key mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapy drugs out of cancer cells. Doxorubicin is a known substrate for these pumps, leading to reduced efficacy in MDR cancer cells.[1] In contrast, this compound has been shown to evade these efflux pumps, allowing it to maintain its cytotoxic activity.[1][2]
Superior Cytotoxicity of this compound in MDR Cancer Cells
Experimental data consistently demonstrates that this compound retains its potency in cancer cell lines that have developed resistance to doxorubicin. A significant indicator of a drug's cytotoxicity is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The lower the IC50 value, the more potent the compound.
A comparative study using the mouse 4T1 breast cancer cell line and its MDR variant (abcb1a-4T1), which overexpresses the ABCB1 transporter, highlights this difference starkly. While the IC50 of doxorubicin increased dramatically by 56-fold in the resistant cell line, the IC50 of this compound remained largely unchanged, indicating its effectiveness against MDR cells.[3]
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Fold-Increase in Resistance (Doxorubicin) | Reference |
| 4T1 (Parental) | 4.6 ± 0.8 | 0.09 ± 0.02 | N/A | [3] |
| abcb1a-4T1 (MDR) | 5.1 ± 0.7 | 5.0 ± 0.9 | 56-fold | [3] |
Unraveling the Mechanisms of Action and Resistance
The differential efficacy of this compound and doxorubicin in MDR cancer cells can be attributed to their distinct mechanisms of action and interaction with cellular resistance pathways.
Doxorubicin's mechanism primarily involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair.[4] However, its effectiveness is often compromised by the activation of various resistance pathways. The MAPK/ERK and PI3K/Akt signaling pathways, for instance, can promote cell survival and proliferation, counteracting the cytotoxic effects of doxorubicin.[4] Furthermore, the FABP5/PPARγ and CaMKII signaling pathways have also been implicated in mediating doxorubicin resistance in breast cancer.[5]
This compound's mechanism , on the other hand, appears to be multifactorial and less susceptible to common resistance mechanisms. Its cytotoxicity is linked to the generation of reactive oxygen species (ROS) in a copper-dependent manner, leading to oxidative stress and DNA damage.[6] Additionally, similar to doxorubicin, this compound can inhibit topoisomerase II.[2] Crucially, this compound is not a substrate for major ABC transporters, allowing it to accumulate in MDR cancer cells and exert its cytotoxic effects.[2] Interestingly, acquired resistance to this compound has been associated with the upregulation of cyclooxygenase-2 (COX-2), suggesting a distinct resistance pathway compared to doxorubicin.[2]
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of this compound and doxorubicin using the MTT assay, a common colorimetric method for measuring cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Culture parental and MDR cancer cell lines in appropriate growth medium.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and incubate for 12-24 hours to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound and doxorubicin in the culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different drug concentrations.
-
Incubate the plates for a predetermined period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[3][7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[7][8]
-
Incubate the plates for an additional 2 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[7]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[7]
-
After a few minutes of gentle shaking to ensure complete dissolution, measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7]
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the cytotoxic action and resistance mechanisms of this compound and doxorubicin.
Caption: this compound's mechanism of action in cancer cells.
Caption: Doxorubicin's action and key resistance pathways in cancer cells.
References
- 1. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
- 6. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Jadomycin B Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various Jadomycin B analogs. Jadomycins are a class of angucycline antibiotics produced by Streptomyces venezuelae that have garnered significant interest due to their potent antimicrobial and cytotoxic properties. The unique biosynthesis of jadomycins allows for the incorporation of different amino acids, leading to a diverse array of analogs with varying biological activities. This document summarizes key experimental data, details the methodologies used, and illustrates the known mechanisms of action to facilitate a deeper understanding of their structure-activity relationships.
Comparative Biological Activity Data
The biological activities of this compound and its analogs have been primarily evaluated through their antimicrobial effects against various bacterial strains and their cytotoxic effects on cancer cell lines. The following tables summarize the quantitative data from these studies.
Antimicrobial Activity
The antimicrobial potential of this compound analogs has been demonstrated against a range of bacteria, with notable activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs against Selected Bacterial Strains (μg/mL) [1]
| Jadomycin Analog | Amino Acid Precursor | S. aureus C622 | S. aureus MRSA C623 | S. epidermidis C960 | B. subtilis C971 | E. faecalis C625 |
| This compound | L-Isoleucine | 4 | <2 | 4 | 4 | 16 |
| Jadomycin L | L-Leucine | 4 | <1 | 4 | 4 | 16 |
| Jadomycin F | L-Phenylalanine | 8 | 1 | 4 | 4 | 32 |
| Jadomycin S | L-Serine | 16 | 4 | 8 | 16 | >64 |
| Jadomycin DS | D-Serine | 32 | 8 | 32 | 32 | >64 |
| Jadomycin T | L-Threonine | 16 | 4 | 8 | 16 | >64 |
| Jadomycin DT | D-Threonine | 32 | 8 | 32 | 32 | >64 |
| Jadomycin M | L-Methionine | 16 | 4 | 8 | 16 | >64 |
| Jadomycin Y | L-Tyrosine | 16 | 8 | 16 | 16 | >64 |
| Jadomycin W | L-Tryptophan | >64 | >64 | >64 | >64 | >64 |
| Erythromycin | (Control) | <1 | >128 | <1 | <1 | <1 |
Data sourced from Jakeman et al., 2009.
Cytotoxic Activity
This compound and its analogs have shown significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this effect, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Cytotoxic Activity (IC50, μM) of this compound Analogs against Human Cancer Cell Lines [2]
| Jadomycin Analog | Amino Acid Precursor | HepG2 (Liver Cancer) | IM-9 (Multiple Myeloma) | IM-9/Bcl-2 (Drug-Resistant) | H460 (Lung Cancer) |
| This compound | L-Isoleucine | 14.5 | 10.2 | >100 | 25.6 |
| Jadomycin Ala | L-Alanine | >100 | 40.0 | >100 | 30.7 |
| Jadomycin F | L-Phenylalanine | 55.2 | 35.1 | >100 | 12.4 |
| Jadomycin V | L-Valine | 28.4 | 15.8 | >100 | 45.3 |
| Jadomycin S | L-Serine | 9.8 | 6.3 | >100 | 38.9 |
| Jadomycin T | L-Threonine | 22.1 | 18.5 | >100 | 62.4 |
Data sourced from Fu et al., 2008.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Serial Dilution: The Jadomycin analogs are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 μL.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the Jadomycin analog that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Jadomycin analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT (0.5 mg/mL) or MTS reagent. The plates are then incubated for an additional 1-4 hours.
-
Formazan Solubilization (MTT assay only): For the MTT assay, the medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are attributed to several mechanisms of action, primarily the induction of apoptosis and the inhibition of topoisomerase II.
Jadomycin-Induced Apoptosis
Jadomycins have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][3] This process is complex and can be initiated through various stimuli. While the complete signaling cascade is still under investigation, key events have been identified.
Caption: Proposed pathway of Jadomycin-induced apoptosis.
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Jadomycins, particularly analogs B and F, have been identified as poisons of topoisomerase IIβ.[4] This means they stabilize the transient DNA-enzyme complex, leading to the accumulation of DNA double-strand breaks.
Caption: Mechanism of Topoisomerase II poisoning by Jadomycins.
Experimental Workflow
The general workflow for evaluating the biological activity of this compound analogs is a multi-step process that begins with the production and isolation of the compounds, followed by a series of in vitro assays.
Caption: General workflow for Jadomycin analog evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Jadomycin B: A Comparative Analysis of its Unique Topoisomerase II Inhibitory Mechanism
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Jadomycin B's mechanism of action against other prominent topoisomerase II inhibitors. Drawing on experimental data, we explore its unique dual-functionality and potential advantages in overcoming multidrug resistance.
This compound, a natural product derived from Streptomyces venezuelae, has emerged as a promising anticancer agent with a distinct mechanism of action targeting topoisomerase II (TOP2). Unlike many conventional TOP2 inhibitors, this compound exhibits a dual role, acting as both a catalytic inhibitor and a selective poison of the topoisomerase IIβ isoform. This guide delves into the experimental evidence comparing this compound with well-established TOP2 inhibitors like doxorubicin, etoposide, and mitoxantrone, highlighting its unique pharmacological profile.
Differentiating Mechanisms: Catalytic Inhibition vs. Poisoning
Topoisomerase II inhibitors are broadly classified into two categories: catalytic inhibitors and poisons. Catalytic inhibitors prevent the enzyme from binding to or cleaving DNA. In contrast, TOP2 poisons trap the enzyme in a covalent complex with DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.
This compound uniquely straddles both categories. Studies have shown that it concentration-dependently inhibits the catalytic activity of both topoisomerase IIα and IIβ.[1][2] Furthermore, DNA cleavage assays have revealed that this compound and its analogue Jadomycin F selectively increase DNA cleavage induced by topoisomerase IIβ, a characteristic of TOP2 poisons.[1][3] This selective poisoning of the IIβ isoform is a key distinction from non-selective poisons like etoposide.
Quantitative Comparison of Inhibitory Activity
The cytotoxic and TOP2 inhibitory activities of this compound have been quantitatively compared to other inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | Topoisomerase IIα Inhibition | >640 | [1] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Topoisomerase IIβ Inhibition | ~320-640 | [1] | |
| 231-CON (Drug-Sensitive Breast Cancer) | MTT Cell Viability | Not explicitly stated, but equipotent to 231-TXL | [1] | |
| 231-TXL (Paclitaxel-Resistant Breast Cancer) | MTT Cell Viability | Not explicitly stated, but equipotent to 231-CON | [1] | |
| Jadomycin S | MDA-MB-231 (Triple-Negative Breast Cancer) | Topoisomerase IIα Inhibition | Significantly lower than this compound | [1] |
| Jadomycin F | MDA-MB-231 (Triple-Negative Breast Cancer) | Topoisomerase IIα Inhibition | Significantly lower than this compound | [1] |
| Doxorubicin | MDA-MB-231 (Triple-Negative Breast Cancer) | Topoisomerase IIα Inhibition | Significantly lower than this compound | [1] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Topoisomerase IIβ Inhibition | Lower than this compound | [1] | |
| 231-CON (Drug-Sensitive Breast Cancer) | MTT Cell Viability | Significantly lower than in 231-TXL cells | [1] | |
| 231-TXL (Paclitaxel-Resistant Breast Cancer) | MTT Cell Viability | Significantly higher than in 231-CON cells | [1] | |
| Etoposide | - | DNA Cleavage Assay | 100 µM (showed increased DNA cleavage) | [1] |
| Mitoxantrone | 231-CON (Drug-Sensitive Breast Cancer) | MTT Cell Viability | Significantly lower than in 231-TXL cells | [1] |
| 231-TXL (Paclitaxel-Resistant Breast Cancer) | MTT Cell Viability | Significantly higher than in 231-CON cells | [1] |
A significant finding is that Jadomycins B, S, and F were found to be equipotent in both drug-sensitive (231-CON) and multidrug-resistant (231-TXL) breast cancer cells.[1][3] This is in stark contrast to doxorubicin and mitoxantrone, which showed significantly higher IC50 values in the resistant cell line, suggesting that Jadomycins may be effective in overcoming certain mechanisms of drug resistance.[1]
Signaling Pathways and Cellular Effects
The interaction of this compound with topoisomerase II initiates a cascade of cellular events culminating in apoptosis. The stabilization of the TOP2-DNA cleavage complex by this compound leads to the formation of DNA double-strand breaks.[1][3] This DNA damage triggers a cellular stress response, activating apoptotic pathways. Interestingly, this induction of apoptosis by Jadomycins appears to be independent of reactive oxygen species (ROS) generation.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to characterize this compound and other TOP2 inhibitors.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically the decatenation of kinetoplast DNA (kDNA).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing kDNA, ATP, and assay buffer.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
Enzyme Addition: Purified topoisomerase IIα or IIβ is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized using a DNA stain (e.g., ethidium bromide) under UV light. Inhibition is determined by the presence of catenated DNA, which fails to enter the gel, compared to the decatenated DNA in the control.[4][5][6]
DNA Cleavage Assay
This assay determines whether a compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA complex.
-
Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, purified topoisomerase IIα or IIβ, and the test compound is prepared.
-
Incubation: The mixture is incubated at 37°C to allow for the formation of the cleavage complex.
-
Complex Trapping: The reaction is terminated, and the cleavage complex is trapped by the addition of SDS.
-
Protein Removal: Proteinase K is added to digest the topoisomerase, leaving the covalently linked DNA breaks.
-
Gel Electrophoresis: The DNA is analyzed by agarose gel electrophoresis.
-
Analysis: An increase in the amount of linear DNA compared to the control indicates that the compound is a topoisomerase II poison.[1][7]
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Confirming ROS-Mediated Apoptosis by Jadomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Jadomycin B's ability to induce reactive oxygen species (ROS)-mediated apoptosis in cancer cells against other known chemotherapeutic agents. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the underlying molecular pathways and experimental workflows.
This compound: A Potent Inducer of ROS-Dependent Apoptosis
This compound, a natural product derived from Streptomyces venezuelae, has demonstrated significant cytotoxic effects against various cancer cell lines, particularly in multidrug-resistant breast cancer.[1][2] A primary mechanism of its anticancer activity is the induction of apoptosis through the generation of intracellular reactive oxygen species.[1][3] This process is understood to be copper-dependent, where this compound interacts with intracellular copper to produce superoxide radicals, leading to oxidative stress and subsequent activation of the apoptotic cascade.[1][3]
However, it is noteworthy that some studies suggest this compound can also induce apoptosis through ROS-independent mechanisms, such as the inhibition of topoisomerase II, highlighting its multifaceted anticancer profile.[4]
Comparative Analysis of ROS Induction and Apoptosis
To objectively evaluate the efficacy of this compound in inducing ROS-mediated apoptosis, we compare its performance with established chemotherapeutic agents known to involve ROS in their mechanism of action: Doxorubicin and Paclitaxel. Staurosporine is included as a well-known, potent, albeit non-selective, inducer of apoptosis.
| Compound | Cell Line | Concentration | Treatment Time | Fold Increase in ROS (approx.) | Apoptosis Rate (%) (approx.) | Citation(s) |
| This compound | MCF-7 | 20-30 µM | 24 h | 2.5 - 5.9 | Not explicitly quantified in the same study | [1] |
| Doxorubicin | MCF-7 | 1.21 µM | 24 h | Increased H₂O₂ production | ~25% cell death | [5][6] |
| Paclitaxel | CHMm (Canine Mammary) | 1 µM | 24 h | Significant increase | Increased apoptosis | |
| Staurosporine | T47D | 50 nM | 48 h | ROS production is a known mechanism | ~100% |
Note: The data presented is compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions, including specific assays used, drug concentrations, and treatment durations.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its confirmation.
Detailed Experimental Protocols
Accurate confirmation of ROS-mediated apoptosis requires robust and reproducible experimental methods. Below are detailed protocols for the two key assays highlighted in this guide.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol outlines the use of DCFDA, a cell-permeable probe that fluoresces upon oxidation by intracellular ROS, for analysis by flow cytometry.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Cells of interest (e.g., MCF-7)
-
Test compounds (this compound, controls)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat the cells with the desired concentrations of this compound and control compounds for the specified duration (e.g., 24 hours). Include a vehicle-only control.
-
DCFDA Loading:
-
Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium or PBS to a final concentration of 5-10 µM.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
After incubation, remove the DCFDA solution and wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the cells immediately on a flow cytometer. Use an excitation wavelength of 488 nm and measure the emission at ~525 nm (typically the FITC channel).
-
Record the mean fluorescence intensity for each sample. The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., MCF-7)
-
Test compounds (this compound, controls)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and control compounds as described in the ROS detection protocol.
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate compensation settings for the fluorochromes used.
-
Gate the cell populations to quantify:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
References
- 1. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 6. Gamma Tocopherol Reduced Chemotherapeutic-Induced ROS in an Ovarian Granulosa Cell Line, But Not in Breast Cancer Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Jadomycin B and Chloramphenicol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the biosynthetic pathways of two important antibiotics produced by Streptomyces venezuelae: Jadomycin B, an angucycline polyketide, and chloramphenicol, a well-known broad-spectrum antibiotic. This analysis is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development.
Introduction
This compound and chloramphenicol, both secondary metabolites of Streptomyces venezuelae, represent two distinct classes of antibiotics with unique biosynthetic origins. This compound is a complex angucycline synthesized via a type II polyketide synthase (PKS) pathway, notable for its unusual oxazolone ring formed through the incorporation of an amino acid. In contrast, chloramphenicol biosynthesis originates from the shikimate pathway, a primary metabolic route for the synthesis of aromatic amino acids. Understanding the intricacies of these pathways, from precursor supply to final product formation, is crucial for efforts in biosynthetic engineering and the development of novel antimicrobial agents.
Biosynthetic Pathways: A Head-to-Head Comparison
The biosynthesis of this compound and chloramphenicol showcases the diverse metabolic capabilities of Streptomyces venezuelae. While this compound production is often induced by stress conditions like heat shock or ethanol exposure, chloramphenicol is typically produced under normal growth conditions.[1][2]
This compound Biosynthesis
The biosynthesis of this compound is orchestrated by a large gene cluster containing genes for a type II PKS, tailoring enzymes, and the biosynthesis of its characteristic L-digitoxose sugar moiety. A key and unusual feature of this pathway is the non-enzymatic incorporation of an amino acid, typically L-isoleucine, to form the distinctive oxazolone ring.[1][3][4] The production of this compound is also subject to negative regulation by the jadR2 gene.[5]
Chloramphenicol Biosynthesis
The biosynthetic journey to chloramphenicol begins with the shikimate pathway, a central metabolic route in many microorganisms. The pathway branches off from chorismic acid, a key intermediate in aromatic amino acid biosynthesis.[6] The chloramphenicol biosynthetic gene cluster encodes a series of enzymes, including a non-ribosomal peptide synthetase (NRPS) module, that catalyze the conversion of this precursor into the final antibiotic.[7]
Quantitative Data Comparison
Direct quantitative comparison of the two biosynthetic pathways is challenging due to the different experimental conditions reported in the literature. However, this section summarizes the available data on precursor molecules and product yields to provide a semi-quantitative overview.
| Parameter | This compound | Chloramphenicol | Source |
| Primary Precursor(s) | Acetyl-CoA, Malonyl-CoA, L-Isoleucine (or other amino acids), Glucose-1-phosphate | Chorismic acid (from Shikimate pathway) | [1],[6] |
| Key Intermediate(s) | Polyketide backbone, Jadomycin A (aglycone) | p-aminophenylalanine | [1] |
| Reported Yield | Highly variable, dependent on stress conditions and amino acid supplied (e.g., ~12 mg/L for this compound) | Production quantified by HPLC, but specific yield values under comparable conditions are not readily available in the reviewed literature. | [8],[6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound and chloramphenicol biosynthesis.
General Culture and Fermentation Conditions
-
Streptomyces venezuelae Cultivation: Strains such as S. venezuelae ISP5230 are typically grown on suitable agar media (e.g., ISP medium 2) for sporulation. For antibiotic production, liquid cultures are initiated by inoculating a suitable production medium (e.g., a defined medium containing specific carbon and nitrogen sources) with spores or a vegetative inoculum.
-
Induction of this compound Production: To induce this compound synthesis, cultures of S. venezuelae are often subjected to stress conditions. A common method is heat shock, where a culture grown at a permissive temperature (e.g., 27°C) is shifted to a higher temperature (e.g., 34°C) for a defined period. Alternatively, ethanol can be added to the culture medium to a final concentration of around 2.5% (v/v).
Extraction and Purification
-
This compound: The culture broth is typically acidified (e.g., with formic acid) and extracted with an organic solvent like ethyl acetate. The organic extract is then dried and concentrated. Purification is often achieved through chromatographic techniques such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC).
-
Chloramphenicol: The culture supernatant is extracted with ethyl acetate. The extract is concentrated, and the residue is dissolved in a suitable solvent for analysis and purification by HPLC.[6]
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the detection, quantification, and purification of both this compound and chloramphenicol. A C18 reverse-phase column is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a UV-Vis or diode array detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and characterization of the isolated antibiotics and their biosynthetic intermediates.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the compounds, confirming their elemental composition.
Visualizing the Biosynthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the biosynthesis of this compound and chloramphenicol.
This compound Biosynthesis Pathway
Caption: this compound Biosynthesis Pathway.
Chloramphenicol Biosynthesis Pathway
Caption: Chloramphenicol Biosynthesis Pathway.
Conclusion
The biosynthetic pathways of this compound and chloramphenicol in Streptomyces venezuelae offer a fascinating contrast in natural product synthesis. This compound biosynthesis is a prime example of a type II PKS pathway with the unusual feature of non-enzymatic amino acid incorporation, leading to a complex and diverse family of compounds. In contrast, chloramphenicol biosynthesis leverages a primary metabolic pathway, the shikimate pathway, and employs an NRPS system to construct its unique structure.
While significant progress has been made in elucidating these pathways, gaps in our knowledge remain, particularly concerning the precise enzyme kinetics and regulatory networks governing their expression. Further research in these areas will not only deepen our fundamental understanding of microbial secondary metabolism but also pave the way for the rational design and engineering of novel antibiotics with improved therapeutic properties. This comparative guide serves as a foundation for such future endeavors, providing a comprehensive overview of the current state of knowledge.
References
- 1. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dynamic structure of this compound and the amino acid incorporation step of its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of this compound and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of this compound production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BGC0000893 [mibig.secondarymetabolites.org]
- 8. researchgate.net [researchgate.net]
- 9. [Quantitative determination of chloramphenicol in pharmaceutical preparations by NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Jadomycin B Demonstrates Preclinical Efficacy in Mouse Breast Cancer Models, Offering a Potential Alternative to Standard Chemotherapies
For Immediate Release
[City, State] – [Date] – Jadomycin B, a natural product derived from the bacterium Streptomyces venezuelae, has shown promising anti-tumoral effects in preclinical mouse models of breast cancer. Research indicates that this novel compound effectively reduces tumor volume, presenting a potential new avenue for treatment, particularly in cases of multidrug-resistant breast cancer. This guide provides a comparative overview of this compound's efficacy against standard-of-care chemotherapies, doxorubicin and paclitaxel, based on available experimental data from studies using mouse breast cancer xenograft models.
Comparative Efficacy in 4T1 Mouse Breast Cancer Xenograft Model
The 4T1 murine mammary carcinoma model is a widely used and aggressive model that mimics triple-negative breast cancer in humans. The following tables summarize the efficacy of this compound, Doxorubicin, and Paclitaxel in this model, based on published studies.
Table 1: Efficacy of this compound in 4T1 Breast Cancer Xenograft Model
| Compound | Dosage and Administration | Mouse Strain | Tumor Growth Inhibition (TGI) | Safety Profile | Citation |
| This compound | 12 mg/kg every 12 hours (intraperitoneal) | Balb/C | Decreased primary tumor volume compared to vehicle control. (Quantitative TGI not specified) | Good safety profile; no significant weight loss or markers of hepatic/renal toxicity. | [1][2][3][4] |
Table 2: Efficacy of Doxorubicin in 4T1 Breast Cancer Xenograft Model
| Compound | Dosage and Administration | Mouse Strain | Tumor Growth Inhibition (TGI) | Citation |
| Doxorubicin | 5 mg/kg every 5 days (intravenous) | Balb/C | 42% | [5] |
Table 3: Efficacy of Paclitaxel in 4T1 Breast Cancer Xenograft Model
| Compound | Dosage and Administration | Mouse Strain | Tumor Growth Inhibition (TGI) | Citation |
| Paclitaxel | 10 mg/kg every 5 days (intravenous) | Balb/C | 16% | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data.
This compound Protocol: Female Balb/C mice were injected with 4T1 mouse mammary carcinoma cells.[4] Treatment with this compound at a dose of 12 mg/kg was administered via intraperitoneal injection every 12 hours from day 6 to day 15 after tumor cell injection.[2][3] Tumor volumes were periodically measured to assess treatment efficacy.[4]
Doxorubicin and Paclitaxel Protocol: In a comparative study, female Balb/C mice were implanted with 4T1 tumors.[5] Doxorubicin was administered intravenously at a dose of 5 mg/kg once every five days.[5] Paclitaxel was administered intravenously at a dose of 10 mg/kg once every five days.[5] Tumor growth was monitored to determine the tumor growth inhibition rate.[5]
Mechanism of Action and Signaling Pathways
The anti-cancer activity of this compound is attributed to its unique mechanisms of action, which include the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II.[6][7][8][9] This differs from but also shares some similarities with the mechanisms of doxorubicin and paclitaxel.
This compound Signaling Pathway: this compound's cytotoxicity is mediated by a copper-dependent mechanism that leads to the production of reactive oxygen species (ROS), which in turn causes DNA damage.[1][10] Additionally, this compound has been shown to inhibit type II topoisomerases, further contributing to DNA damage and apoptosis.[7][11]
References
- 1. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Pilot study of this compound pharmacokinetics and anti-tumoral effects in zebrafish larvae and mouse breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Exercise Intensity and Time on Efficacy of Paclitaxel and Doxorubicin and Immune Microenvironment in the 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to this compound in human triple-negative breast cancer cells is associated with increased cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Jadomycins: A potential chemotherapy for multi-drug resistant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
investigating synergistic effects of Jadomycin B with other chemotherapeutics
For Immediate Release
Halifax, NS – A comprehensive analysis of preclinical data reveals the significant potential of Jadomycin B, a natural product isolated from Streptomyces venezuelae, to enhance the efficacy of existing chemotherapeutic agents. This comparison guide synthesizes key findings on the synergistic and additive effects of this compound in combination with various anticancer drugs, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein underscores the promise of this compound as a valuable component of future combination cancer therapies, particularly in the context of multi-drug resistant cancers.
Quantitative Analysis of Synergistic Effects
The synergistic and additive interactions of this compound with other chemotherapeutics have been quantitatively assessed using the Combination Index (CI) method, a widely accepted standard for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vitro Cytotoxicity in MDA-MB-231 Human Breast Cancer Cells
| Combination Agent | Interaction Type | Combination Index (CI) Range[1] |
| Doxorubicin (Topoisomerase II Poison) | Moderately Synergistic to Additive | 0.72 - 0.94 |
| Mitoxantrone (Topoisomerase II Poison) | Moderately Synergistic to Additive | 0.72 - 0.94 |
| MG132 (Proteasome Inhibitor) | Additive | 0.76 - 1.18 |
In Vivo Efficacy in Zebrafish Xenograft Model of Triple-Negative Breast Cancer
The combination of this compound with the selective COX-2 inhibitor, celecoxib, was evaluated in a zebrafish larval xenograft model using fluorescently labeled MDA-MB-231 cells.
| Treatment Group | Reduction in Tumor Fluorescence Intensity (%)[2] |
| This compound (20 µM) | 39 |
| Celecoxib (5 µM) | 15 |
| This compound (20 µM) + Celecoxib (5 µM) | 75 |
Experimental Protocols
To ensure the reproducibility and further investigation of these findings, detailed experimental protocols for the key assays are provided below.
MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of this compound in combination with other chemotherapeutics in the MDA-MB-231 human breast cancer cell line.
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent (e.g., doxorubicin, celecoxib) in culture medium. For combination studies, drugs can be mixed at a constant ratio (e.g., based on their individual IC50 values).
-
Incubation: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.[3]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[4]
-
Formazan Solubilization: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals. Subsequently, carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Combination Index (CI) Calculation using CompuSyn Software
The Chou-Talalay method, facilitated by the CompuSyn software, is a standard for quantifying drug interactions.
-
Data Input: Enter the dose-response data for each drug alone and for the combination at a constant ratio into the CompuSyn software. The software requires inputting the drug concentrations and the corresponding fraction of affected (e.g., inhibited) cells (Fa).[5]
-
Median-Effect Analysis: The software performs a median-effect analysis to linearize the dose-effect curves and determine parameters such as the median-effect dose (Dm or IC50) and the slope of the curve (m).
-
CI Calculation: CompuSyn automatically calculates the CI values for different effect levels (e.g., 50%, 75%, 90% inhibition) based on the following equation for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect 'x', and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[5]
-
Interpretation: The software generates a report with CI values and graphical representations (e.g., Fa-CI plots, isobolograms) to visualize the nature of the drug interaction.
Zebrafish Xenograft Model for Breast Cancer
This protocol outlines the procedure for establishing a zebrafish xenograft model to evaluate the in vivo efficacy of this compound combinations.
-
Cell Preparation: Culture and label MDA-MB-231 cells with a fluorescent marker (e.g., EGFP, mCherry) to enable in vivo tracking.
-
Embryo Preparation: Use transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)) at 2 days post-fertilization (dpf). Anesthetize the embryos before injection.[6]
-
Microinjection: Inject approximately 50-100 fluorescently labeled MDA-MB-231 cells into the perivitelline space of the anesthetized zebrafish embryos.[2]
-
Drug Administration: Following injection, transfer the embryos to a 24-well plate containing embryo medium with the desired concentrations of this compound and the combination agent (e.g., 20 µM this compound and 5 µM celecoxib).[2]
-
Incubation and Imaging: Incubate the embryos at 33°C for a specified period (e.g., 3 days). At the end of the treatment period, anesthetize the larvae and image the tumor mass using a fluorescence microscope.
-
Tumor Growth Quantification: Quantify the tumor size by measuring the area or intensity of the fluorescent signal using image analysis software.[7] Compare the tumor growth in treated groups to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Synergy
Understanding the underlying molecular mechanisms of these synergistic interactions is crucial for the rational design of combination therapies.
This compound and Topoisomerase II Inhibitors
This compound's interaction with topoisomerase II is a key factor in its synergy with drugs like doxorubicin and mitoxantrone. Topoisomerase II inhibitors trap the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and apoptosis. By potentially altering chromatin structure or directly interacting with the topoisomerase II complex, this compound may enhance the efficacy of these poisons.
This compound and COX-2 Inhibition
The synergy observed between this compound and celecoxib points to the involvement of the cyclooxygenase-2 (COX-2) pathway. Acquired resistance to this compound has been linked to increased COX-2 expression. Inhibiting COX-2 with celecoxib appears to resensitize cancer cells to this compound, suggesting that the COX-2 pathway may be a compensatory survival mechanism that, when blocked, enhances this compound-induced cytotoxicity.
Experimental Workflow for Combination Studies
The general workflow for investigating the synergistic effects of this compound with other chemotherapeutics involves a multi-step process from in vitro screening to in vivo validation.
References
- 1. Pharmacological interactions of this compound with topoisomerase poisons in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the combined effects of this compound and celecoxib against triple-negative breast cancer using zebrafish larval xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Invasive Behavior of Human Breast Cancer Cells in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Jadomycin B
For researchers and scientists engaged in drug development, the proper handling and disposal of potent compounds like Jadomycin B are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols for hazardous chemical waste is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general best practices for cytotoxic and antibiotic compounds.
This compound, an angucyclic antibiotic, requires careful management as a hazardous chemical waste.[1] While specific institutional guidelines should always be consulted and followed, the procedures outlined below offer a comprehensive framework for its safe disposal.
Key Hazard Information and Disposal Recommendations
To facilitate a clear understanding of the risks associated with this compound and the primary disposal directives, the following table summarizes key data.
| Hazard Category | Description | Disposal Recommendation |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Avoid generating dust. |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container to an approved waste disposal plant).[2] | Follow all precautionary measures during handling and disposal. Disposal must be carried out through an approved hazardous waste management service.[2][3] |
| Waste Classification | Hazardous Chemical Waste, Antibiotic Waste.[1] | Do not dispose of down the drain or in regular trash.[4] Segregate from other waste streams. |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol details the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves.
-
Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Waste Segregation:
-
At the point of generation, segregate this compound waste from all other waste streams (e.g., regular trash, biohazardous waste, radioactive waste).
-
Use designated, clearly labeled hazardous waste containers that are compatible with chemical waste.[5] Never use biohazard bags for chemical waste.[5]
3. Disposal of Solid this compound Waste:
-
Carefully place any unused or expired pure this compound powder into a designated hazardous chemical waste container.
-
Avoid creating dust. If necessary, gently wet the powder with a suitable solvent (e.g., water or as recommended by your institution's safety office) to minimize dust generation before transferring.
-
Contaminated materials such as weighing paper, spatulas, and empty vials should also be placed in this container.
4. Disposal of this compound Solutions:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams. For instance, separate halogenated and non-halogenated solvent waste if required by your institution.[5]
-
Stock solutions of antibiotics are considered hazardous chemical waste due to their high concentration and must be disposed of accordingly.[1]
5. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof sharps container labeled for chemical waste.[6]
-
Glassware: Thoroughly rinse contaminated glassware (e.g., beakers, flasks) with a suitable solvent to remove this compound residues. Collect the rinsate as hazardous waste.[5] After decontamination, the glassware can be washed for reuse or disposed of according to institutional guidelines for clean lab glass.
-
Plasticware: Disposable plastic items (e.g., pipette tips, culture plates) contaminated with this compound should be collected in the solid hazardous chemical waste container.
6. Labeling and Storage of Waste Containers:
-
Clearly label the hazardous waste container with "Hazardous Waste" and a detailed description of the contents, including "this compound" and any solvents present.
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, secondary containment area that is well-ventilated and away from incompatible chemicals.
7. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can effectively manage the disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
Personal protective equipment for handling Jadomycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Jadomycin B in a laboratory setting. This compound is a natural product with cytotoxic and antibacterial properties, necessitating careful handling to ensure personnel safety and environmental protection.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound has been identified with specific hazard classifications that mandate the use of appropriate personal protective equipment. The hazard and precautionary statements below are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statement:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile). Double-gloving is recommended. | To prevent skin contact and irritation. |
| Body Protection | Lab Coat/Gown | Long-sleeved, fully buttoned lab coat or disposable gown. | To protect skin and personal clothing from contamination. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles when there is a risk of splashes. | To prevent eye irritation from splashes or aerosols. |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood. If aerosolization is likely, a fit-tested N95 or higher respirator is recommended. | To prevent respiratory tract irritation from dust or aerosols. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to minimize exposure and contamination.
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to avoid inhalation of dust.
-
Use anti-static weigh paper or a weighing boat.
-
Ensure all necessary PPE is worn before handling the compound.
2. Solubilization and Dilution:
-
When dissolving this compound, add the solvent slowly to the solid to minimize splashing.
-
Cap vials or tubes securely before vortexing or mixing.
-
All solutions should be clearly labeled with the compound name, concentration, date, and hazard symbols.
3. Experimental Use:
-
Handle all solutions containing this compound within a chemical fume hood.
-
Use disposable plasticware whenever possible to reduce the need for cleaning contaminated glassware.
-
After handling, wipe down the work area with an appropriate deactivating solution (e.g., a high pH detergent), followed by 70% ethanol.[4]
4. Emergency Procedures: The following table outlines immediate actions to be taken in case of exposure.
| Exposure Route | Precautionary Statement Code | First Aid Measures |
| Skin Contact | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing immediately. |
| Eye Contact | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| If Unwell | P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
Disposal Plan for this compound Waste
As a cytotoxic compound, all waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[5][6]
1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns), disposable labware (pipette tips, tubes), and cleaning materials should be placed in a designated, clearly labeled, leak-proof hazardous waste container.[6] This container is often color-coded, for instance, yellow or purple, to indicate cytotoxic waste.[7]
-
Liquid Waste: Unused solutions or liquid media containing this compound should be collected in a sealed, shatter-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps Waste: Needles, syringes, and contaminated glass vials must be disposed of in a designated sharps container for cytotoxic waste.[5][6]
2. Container Management:
-
Keep waste containers closed when not in use.
-
Do not overfill waste containers; seal them when they are three-quarters full.[4]
-
Store waste containers in a secure, designated area away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.
-
Disposal of cytotoxic waste typically involves incineration or chemical neutralization by a licensed hazardous waste management company.[5]
Below is a workflow diagram illustrating the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C30H31NO9 | CID 46173799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jadomycin - Wikipedia [en.wikipedia.org]
- 3. This compound | 149633-99-8 | ZFA63399 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
